Ebio1
Description
Properties
Molecular Formula |
C19H14FNO |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C19H14FNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |
InChI Key |
VROYHHCUXRMIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of EBIO1 on KCNQ2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Ebio1, a potent and subtype-selective activator, modulates the function of the voltage-gated potassium channel KCNQ2. This document synthesizes key findings from electrophysiological, structural, and molecular biology studies to offer a detailed understanding of this compound's unique mode of action.
Core Mechanism of Action: A Novel "Twist-to-Open" Model
This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism, which distinguishes it from previously characterized KCNQ channel openers.[1] This mechanism involves direct binding of this compound to a specific site on the channel, inducing a conformational change that leads to pore opening and an increase in potassium ion conductance. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binding causes the S6 helices of the channel to perform a twisting motion, which is sufficient to open the channel gate.[1][2] This action results in an extended channel gate with a larger conductance at saturating voltages.[1][2]
Binding Site and Molecular Interactions
Structural studies have identified the binding pocket for this compound on the KCNQ2 channel. The dihydroacenaphthylene group of this compound engages in π-π stacking interactions with the tryptophan residue at position 236 (W236) of the KCNQ2 channel.[3] Site-directed mutagenesis studies have confirmed the critical role of several residues in the binding of this compound. Mutations of W236A, L299A, I300A, S303A, and F305A have been shown to substantially decrease the potency of this compound, indicating their importance in forming the binding pocket and mediating the drug's effect.[4]
Electrophysiological Effects
This compound is a potent activator of KCNQ2 channels with a reported half-maximal effective concentration (EC50) of 247.3 nM.[4] Its activation of KCNQ2 channels leads to a significant leftward shift in the voltage-dependence of activation. At a concentration of 10 μM, this compound can cause a dramatic hyperpolarizing shift of the half-maximal activation voltage (V1/2) by up to 34.32 ± 2.00 mV, from -16.65 mV to -50.97 mV.[4] This shift indicates that the channel is more likely to be open at more negative membrane potentials in the presence of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on KCNQ2 and related channels.
| Parameter | Value | Channel Type | Reference |
| EC50 | 247.3 nM | KCNQ2 | [4] |
| V1/2 Shift (at 10 µM this compound) | -34.32 ± 2.00 mV | KCNQ2 | [4] |
| Baseline V1/2 | -16.65 mV | KCNQ2 | [4] |
| V1/2 with 10 µM this compound | -50.97 mV | KCNQ2 | [4] |
| Channel Type | This compound Activity | Reference |
| KCNQ2/3 | Moderate | [4] |
| KCNQ4 | Moderate | [4] |
| KCNQ5 | Moderate | [4] |
| hERG, BK, NaV1.1, CaV2.1, TREK1 | Negligible | [4] |
Role of Calmodulin
Calmodulin (CaM) is an essential auxiliary subunit for the proper function and trafficking of KCNQ channels, including KCNQ2.[5][6] While CaM is critical for the basal activity and regulation of KCNQ2 channels, there is currently no direct evidence to suggest that CaM is directly involved in the mechanism of action of this compound. The "twist-to-open" mechanism appears to be a direct consequence of this compound binding to the channel protein itself. However, the functional integrity of the KCNQ2-CaM complex is a prerequisite for the channel to be responsive to modulators like this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on KCNQ2 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCNQ2 channels in the presence and absence of this compound.
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Cells are transiently transfected with plasmids encoding human KCNQ2 using a suitable transfection reagent (e.g., Lipofectamine).
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Whole-cell recordings are performed at room temperature using a patch-clamp amplifier.
-
Voltage Protocol for Activation Curves: Cells are held at a holding potential of -80 mV. To elicit currents, voltage steps are applied from -100 mV to +60 mV in 10 mV increments. The resulting tail currents are measured and plotted against the prepulse potential to generate a conductance-voltage (G-V) curve. The V1/2 and slope factor are determined by fitting the data with a Boltzmann function.
-
Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.
Site-Directed Mutagenesis
This method is used to identify the specific amino acid residues involved in this compound binding.
Procedure:
-
A plasmid containing the wild-type KCNQ2 cDNA is used as a template.
-
Mutagenic primers are designed to introduce the desired point mutation (e.g., W236A). The primers should be complementary to opposite strands of the plasmid and contain the desired mutation in the middle.
-
Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).
-
The resulting mutated plasmid is transformed into competent E. coli for amplification.
-
The sequence of the mutated plasmid is verified by DNA sequencing.
-
The mutated KCNQ2 channels are then expressed in cells for functional analysis using patch-clamp electrophysiology as described above.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to determine the high-resolution structure of the KCNQ2 channel in the presence of this compound, revealing the binding site and conformational changes.
Sample Preparation:
-
The KCNQ2 protein is expressed and purified.
-
The purified KCNQ2 protein is reconstituted into lipid nanodiscs to mimic the cell membrane environment.
-
This compound is added to the KCNQ2-nanodisc complex to allow for binding.
-
The complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
Data Collection and Processing:
-
The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.
-
A large number of 2D projection images of the KCNQ2-Ebio1 complexes are collected from different angles.
-
These 2D images are then computationally processed and reconstructed to generate a 3D density map of the complex.
-
An atomic model of the KCNQ2-Ebio1 complex is built into the 3D density map.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of this compound action on KCNQ2 channels.
Caption: Experimental workflow for studying this compound's effect on KCNQ2.
Caption: Logical relationship of this compound binding and its effects.
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A change in configuration of the calmodulin-KCNQ channel complex underlies Ca2+-dependent modulation of KCNQ channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin Is an Auxiliary Subunit of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Introduction: EBI2 (GPR183) as an Oxysterol Receptor in the CNS
An In-depth Technical Guide to the Function of EBI2 (GPR183) in Neuroscience Research
A Note on Terminology : The term "Ebio1" does not correspond to a recognized molecule in current neuroscience literature. This guide focuses on the Epstein-Barr Virus-Induced Gene 2 (EBI2), also known as G Protein-Coupled Receptor 183 (GPR183), a highly plausible subject of interest given its significant and expanding role in central nervous system (CNS) function and disease.
Epstein-Barr Virus-Induced Gene 2 (EBI2), or GPR183, is a G protein-coupled receptor (GPCR) that was initially identified for its upregulation following Epstein-Barr virus infection in lymphocytes.[1][2] While extensively studied for its role in orchestrating immune cell migration, a growing body of evidence has established EBI2 as a critical signaling molecule within the central nervous system.[3][4] In the CNS, EBI2 and its endogenous oxysterol ligands function as a key signaling axis involved in glial cell function, neuroinflammation, and myelin dynamics.[5][6][7]
EBI2 is activated by oxysterols, which are hydroxylated derivatives of cholesterol.[1] The most potent endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized by the sequential action of the enzymes cholesterol 25-hydroxylase (CH25H) and oxysterol 7α-hydroxylase (CYP7B1).[1][8] Gradients of these oxysterols are believed to direct the migration of EBI2-expressing cells.[1] This guide provides a comprehensive overview of the function, signaling pathways, and experimental investigation of EBI2 in the context of neuroscience research, tailored for researchers and drug development professionals.
Cellular Expression and Core Functions of EBI2 in the Central Nervous System
Contrary to its expression on various immune cells, EBI2 expression within the CNS parenchyma is primarily confined to glial cells, with no significant presence detected in neurons.[5][6] Its function is intimately linked to glial biology and the neuroinflammatory processes they mediate.
-
Expression in Glial Cells : EBI2 is strongly expressed in astrocytes and microglia.[5][9] It is also found in oligodendrocyte progenitor cells (OPCs) but appears to be absent in mature, myelinating oligodendrocytes.[5] This specific expression pattern suggests a role in glial cell development, activation, and response to injury.
-
Glial Cell Migration : A primary function of EBI2 signaling is the induction of chemotaxis. Activation of EBI2 in astrocytes by its ligand 7α,25-OHC induces cellular migration.[4][5] This function is critical for the repositioning of glial cells during developmental processes and in response to inflammatory cues or demyelinating events.
-
Regulation of Myelination and Remyelination : EBI2 signaling is necessary for the proper and timely development of myelin.[6][10] Studies using EBI2 knock-out mice revealed delayed expression of myelin basic protein (MBP) compared to wild-type animals.[10][11] Furthermore, antagonism of EBI2 signaling in organotypic cerebellar slices reduces MBP expression.[11] In disease models, uninhibited EBI2 signaling is essential for spontaneous remyelination following chemically induced demyelination, highlighting its potential as a therapeutic target.[5][7]
-
Modulation of Neuroinflammation : EBI2 plays a significant role in modulating inflammatory responses within the CNS. In astrocytes, EBI2 activation can inhibit the release of pro-inflammatory cytokines like IL-6 and IL-1β following an inflammatory challenge.[10][11] This suggests a protective role for EBI2 signaling in attenuating demyelination and neuroinflammation.[6][10]
-
Implication in Multiple Sclerosis (MS) : The role of EBI2 in both immune cell trafficking and glial cell function has made it a key target of investigation in neuroinflammatory diseases like MS. EBI2 is highly expressed in infiltrating immune cells and resident glial cells within MS lesions.[5][7][9] The EBI2/oxysterol axis is implicated in promoting the migration of pathogenic T-cells across the blood-brain barrier into the CNS.[12][13] Its expression in astrocytes and microglia inside MS plaques suggests its involvement in the pathophysiology of the disease.[7][9]
The EBI2 Signaling Pathway
EBI2 functions primarily through a Gαi-coupled signaling cascade, though G protein-independent mechanisms have also been described.[8] The binding of an oxysterol agonist, such as 7α,25-OHC, to the receptor's transmembrane domain initiates a conformational change that triggers downstream intracellular events.[8][14]
The canonical pathway involves:
-
G Protein Activation : Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G protein complex. This causes the dissociation of the Gαi-GTP and Gβγ subunits.[8][15]
-
Downstream Effectors :
-
The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][15]
-
The dissociated Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium.[4][8][16]
-
-
MAPK Activation : Increased intracellular calcium and other signaling intermediates lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[1][4]
-
Cellular Response : The culmination of these signaling events drives cellular responses such as chemotaxis and modulation of gene expression, including that of inflammatory cytokines.[1][4]
-
β-Arrestin Pathway : EBI2 can also signal through a G protein-independent pathway by recruiting β-arrestin, which can mediate distinct downstream effects and contribute to receptor desensitization and internalization.[8]
Quantitative Data: Ligand Binding and Functional Potency
The interaction of various oxysterols with EBI2 has been quantitatively characterized through radioligand binding and functional assays. This data is crucial for understanding structure-activity relationships and for the development of pharmacological tools.
| Ligand | Assay Type | Species | Potency / Affinity | Reference |
| [³H]-7α,25-OHC | Radioligand Binding (Saturation) | Human | Kd = 25 ± 10 nM | [17] |
| 7α,25-OHC | Radioligand Binding (Competition) | Human | Ki = 16 nM | [17] |
| 7α,25-OHC | Calcium Mobilization | Human | EC₅₀ = 0.56 nM | [17] |
| 7α,25-OHC | GTPγS Binding | Human | EC₅₀ = 0.1 nM | [8] |
| 7α,27-OHC | Radioligand Binding (Competition) | Human | Ki = 21 nM | [17] |
| 7α,27-OHC | Calcium Mobilization | Human | EC₅₀ = 0.58 nM | [17] |
| 7β,25-OHC | Radioligand Binding (Competition) | Human | Ki = 180 nM | [17] |
| 7β,25-OHC | Calcium Mobilization | Human | EC₅₀ = 11 nM | [17] |
| 25-OHC | Calcium Mobilization | Human | EC₅₀ = 280 nM | [17] |
Kd: Dissociation constant; Ki: Inhibition constant; EC₅₀: Half maximal effective concentration.
Key Experimental Protocols
Investigating the function of EBI2 in the CNS requires a range of specialized molecular and cellular techniques. Below are detailed methodologies for three key experimental approaches.
Protocol: Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the EBI2 receptor.[18][19][20]
-
Membrane Preparation :
-
Homogenize brain tissue (e.g., cortex, cerebellum) or EBI2-expressing cells in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay binding buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine protein concentration using a BCA assay.
-
-
Assay Setup :
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of unlabeled competitor compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known EBI2 ligand (e.g., 10 µM 7α,25-OHC).
-
50 µL of radioligand (e.g., [³H]-7α,25-OHC) at a fixed concentration near its Kd (e.g., 10 nM).[17]
-
100 µL of membrane preparation (50-100 µg protein).
-
-
The final assay volume is 250 µL.
-
-
Incubation and Filtration :
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Counting and Analysis :
-
Dry the filter mats and place them in scintillation vials with scintillant.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of competitor concentration and fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following EBI2 activation, typically using a fluorescent calcium indicator.[17][21]
-
Cell Preparation :
-
Plate EBI2-expressing cells (e.g., CHO or HEK293 cells stably expressing human EBI2, or primary astrocytes) in a black-walled, clear-bottom 96-well plate.
-
Culture cells until they reach ~90% confluency.
-
-
Dye Loading :
-
Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).
-
Incubate cells with the loading buffer for 60 minutes at 37°C in the dark.
-
Wash the cells gently 2-3 times with HBSS/HEPES buffer to remove excess dye.
-
-
Measurement :
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject the agonist (e.g., 7α,25-OHC) at various concentrations and continue to record fluorescence for 2-3 minutes.
-
-
Data Analysis :
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.
-
Protocol: In Situ Hybridization for EBI2 mRNA in Brain Sections
This technique localizes EBI2 mRNA transcripts within the cellular architecture of the brain, providing critical information on which cell types express the receptor.[22][23][24][25]
-
Tissue Preparation :
-
Deeply anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain in isopentane cooled on dry ice and store at -80°C.
-
Cut 20-30 µm thick sections on a cryostat and mount on SuperFrost Plus slides.
-
-
Probe Synthesis :
-
Linearize a plasmid containing the EBI2 cDNA template.
-
Synthesize a digoxigenin (DIG)-labeled antisense riboprobe using an in vitro transcription kit with DIG-UTP.
-
Purify the probe and verify its integrity and concentration.
-
-
Hybridization :
-
Air-dry the tissue sections and fix with 4% PFA.
-
Treat sections with Proteinase K to improve probe accessibility.
-
Pre-hybridize the sections in hybridization buffer for 2-4 hours at 65°C.
-
Dilute the DIG-labeled probe in hybridization buffer (e.g., 1:1000) and apply to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.
-
-
Washing and Detection :
-
Perform a series of stringent washes at 65°C to remove the unbound probe.
-
Wash in MABT buffer (maleic acid buffer with Tween-20).
-
Block non-specific binding with a blocking solution for 1 hour.
-
Incubate overnight at 4°C with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
-
Wash extensively in MABT.
-
Develop the signal using a chromogenic substrate like NBT/BCIP, which produces a purple-blue precipitate.
-
-
Imaging and Analysis :
-
Stop the color reaction, coverslip the slides, and image using a brightfield microscope.
-
For cellular identification, this protocol can be combined with immunohistochemistry for cell-type-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia).[26]
-
Conclusion and Future Directions
EBI2 (GPR183) has emerged as a significant modulator of glial cell biology and neuroinflammation. Its role in directing glial cell migration and regulating myelin dynamics positions it as a compelling target for therapeutic intervention in demyelinating diseases such as multiple sclerosis.[5][10][11] The detailed understanding of its signaling pathway and the availability of robust experimental protocols are enabling researchers to further dissect its function in CNS health and disease. Future research will likely focus on developing selective EBI2 modulators and exploring their therapeutic efficacy in preclinical models of neurological disorders, potentially offering new avenues for treating these complex conditions.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. EBI2 regulates intracellular signaling and migration in human astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EBI2 Is Temporarily Upregulated in MO3.13 Oligodendrocytes during Maturation and Regulates Remyelination in the Organotypic Cerebellar Slice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasofscience.org [atlasofscience.org]
- 7. rutkowskalab.gumed.edu.pl [rutkowskalab.gumed.edu.pl]
- 8. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EBI2 is expressed in glial cells in multiple sclerosis lesions, and its knock-out modulates remyelination in the cuprizone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination | Semantic Scholar [semanticscholar.org]
- 11. EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Structures of oxysterol sensor EBI2/GPR183, a key regulator of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EBI2 Is a Negative Regulator of Type I Interferons in Plasmacytoid and Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Combining Double Fluorescence In Situ Hybridization with Immunolabelling for Detection of the Expression of Three Genes in Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Ebio1: A Selective KCNQ2 Potassium Channel Activator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebio1 is a novel, potent, and subtype-selective small-molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] Exhibiting a unique "twist-to-open" mechanism, this compound directly engages the channel gate, leading to an extended open state with increased conductance.[1][3] This mechanism distinguishes it from previously identified KCNQ channel activators. This technical guide provides a comprehensive overview of this compound, including its electrophysiological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of KCNQ2-targeted therapeutics for channelopathies such as epilepsy.
Introduction to KCNQ2 and the Therapeutic Potential of its Activators
The KCNQ2 gene encodes the Kv7.2 potassium channel subunit, a critical component of the M-current, which plays a key role in regulating neuronal excitability. The M-current is a slowly activating and deactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing of neurons. Dysfunction of KCNQ2 channels due to genetic mutations is associated with a spectrum of neurological disorders, most notably benign familial neonatal epilepsy (BFNE) and the more severe developmental and epileptic encephalopathies (DEE).
The development of small-molecule activators that can enhance the function of KCNQ2 channels represents a promising therapeutic strategy for these conditions. By potentiating the M-current, these activators can counteract the effects of loss-of-function mutations and reduce neuronal hyperexcitability. This compound has emerged as a significant tool compound in this area due to its high potency and selectivity for KCNQ2.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the activity of this compound on KCNQ2 channels.
Table 1: Potency and Efficacy of this compound on KCNQ2 Channels
| Parameter | Value | Cell Line | Reference |
| EC50 | 247.3 nM | HEK293T | [2] |
| V1/2 Shift (at 10 µM) | -34.32 ± 2.00 mV | HEK293T | [2] |
| Control V1/2 | -16.65 mV | HEK293T | [2] |
| This compound (10 µM) V1/2 | -50.97 mV | HEK293T | [2] |
Table 2: Selectivity Profile of this compound
| Channel | Effect | Reference |
| KCNQ2/3 | Moderate Activity | [2] |
| KCNQ4 | Moderate Activity | [2] |
| KCNQ5 | Moderate Activity | [2] |
| hERG | Negligible Effect | [2] |
| BK | Negligible Effect | [2] |
| NaV1.1 | Negligible Effect | [2] |
| CaV2.1 | Negligible Effect | [2] |
| TREK1 | Negligible Effect | [2] |
Mechanism of Action
This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism.[1][3] Unlike conventional activators that primarily modulate the voltage-sensing domain, this compound directly interacts with the channel's gate.[1] Cryo-electron microscopy and molecular dynamics simulations have revealed that this compound binding induces a conformational change in the S6 helices, specifically involving residues S303 and F305.[1] This movement results in an extended channel gate with a larger conductance, even at saturating voltages (+50 mV).[1]
Key residues identified as being critical for this compound binding and efficacy include W236, L299, I300, S303, and F305.[2] Mutations at these sites have been shown to significantly decrease the potency of this compound.[2]
Figure 1. Simplified signaling pathway of this compound activating the KCNQ2 channel.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Transfection for KCNQ2 Expression
Objective: To express human KCNQ2 channels in a mammalian cell line for electrophysiological analysis.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Plasmid DNA encoding human KCNQ2
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Plating: The day before transfection, seed HEK293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, dilute the KCNQ2 plasmid DNA in Opti-MEM. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: a. Gently wash the HEK293T cells with PBS. b. Replace the medium with fresh, pre-warmed DMEM with 10% FBS. c. Add the DNA-transfection reagent complexes to the cells in a dropwise manner. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with electrophysiological recordings.
Figure 2. Experimental workflow for the transfection of HEK293T cells with KCNQ2 plasmid DNA.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record macroscopic KCNQ2 currents and assess the effects of this compound.
Materials:
-
Transfected HEK293T cells expressing KCNQ2
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 60 KF, 50 KCl, 10 NaCl, 10 HEPES, 20 EGTA, 5 ATP-Mg (pH 7.2 with KOH).
-
This compound stock solution (in DMSO)
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol: a. Hold the cell at a membrane potential of -80 mV. b. To elicit KCNQ2 currents, apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments. c. To assess the voltage-dependence of activation, measure tail currents at a hyperpolarized potential (e.g., -120 mV) following the depolarizing steps.
-
Data Acquisition: Record currents before and after the application of this compound to the bath solution.
-
Data Analysis: a. Construct current-voltage (I-V) relationships. b. Generate conductance-voltage (G-V) curves by calculating conductance (G = I / (V - Vrev)) and fitting with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
Figure 3. Workflow for whole-cell patch-clamp recording of KCNQ2 channels.
Cryo-Electron Microscopy
Objective: To determine the structure of the KCNQ2 channel in complex with this compound.
Protocol:
-
Protein Expression and Purification: Express and purify the human KCNQ2 protein, often in complex with calmodulin (CaM), using established biochemical techniques.
-
Complex Formation: Incubate the purified KCNQ2-CaM with a saturating concentration of this compound.
-
Grid Preparation: Apply the KCNQ2-Ebio1 complex to a cryo-EM grid and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map.
-
Model Building and Refinement: Build an atomic model of the KCNQ2-Ebio1 complex into the electron density map and refine it to obtain the final structure.
Conclusion
This compound represents a significant advancement in the field of KCNQ channel pharmacology. Its high potency, selectivity for KCNQ2, and unique mechanism of action make it an invaluable tool for studying the structure and function of this important ion channel. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of novel therapeutics for KCNQ2-related channelopathies.
References
The Role of Ebio1 in Modulating Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal excitability is a fundamental process in the central nervous system, governed by a delicate balance of ion channel activity. Dysregulation of this balance is implicated in numerous neurological disorders, including epilepsy, chronic pain, and psychiatric conditions. The voltage-gated potassium channel KCNQ2, a key component of the M-current, plays a critical role in stabilizing the neuronal membrane potential and controlling firing patterns.[1][2] Ebio1, a novel small molecule, has emerged as a potent and selective activator of the KCNQ2 channel, offering a promising tool for investigating the therapeutic potential of KCNQ2 modulation.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in neuronal excitability, focusing on its mechanism of action, quantitative effects on KCNQ2 channels, and detailed experimental protocols for its study.
This compound and its Target: The KCNQ2 Potassium Channel
This compound (N-(1,2-Dihydroacenaphthylen-5-yl)-4-fluorobenzamide) is a potent and subtype-selective activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[3][6] KCNQ2 channels are predominantly expressed in neurons and are primary contributors to the M-current (I_M), a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials.[7] This current is crucial for regulating neuronal excitability by:
-
Stabilizing the resting membrane potential: The outward flow of potassium ions through KCNQ2 channels helps to maintain the neuron's resting membrane potential, making it less likely to fire spontaneously.
-
Mediating spike-frequency adaptation: During prolonged depolarization, the M-current progressively increases, which raises the threshold for subsequent action potentials, thereby limiting the firing frequency.[8]
-
Preventing burst firing: By contributing to the afterhyperpolarization (AHP) following an action potential, the M-current helps to prevent the rapid, uncontrolled firing known as bursting.
Mutations in the KCNQ2 gene that lead to loss of channel function are associated with neonatal epileptic encephalopathies, highlighting the critical role of this channel in controlling neuronal excitability.[2]
Quantitative Effects of this compound on KCNQ2 Channels
This compound exerts its effects by directly interacting with the KCNQ2 channel, leading to a significant enhancement of its activity. The key quantitative parameters of this compound's action are summarized in the tables below.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Channel | Reference |
| EC50 | 247.3 nM | KCNQ2 (Kv7.2) | [3][4] |
| Selectivity | Moderate activity for KCNQ2/3, KCNQ4, and KCNQ5. Negligible effects on hERG, BK, Nav1.1, Cav2.1, and TREK1 channels. | Various | [3] |
Table 2: Biophysical Effects of this compound on KCNQ2 Channels
| Parameter | Effect of this compound (10 µM) | Description | Reference |
| V1/2 of Activation | Leftward shift of 34.32 ± 2.00 mV (from -16.65 mV to -50.97 mV) | This compound makes the channel more likely to open at more negative membrane potentials. | [3] |
| Open Probability (Po) | Increased | This compound increases the likelihood of the channel being in the open state. | [4] |
| Channel Conductance | Increased at saturating voltage (+50 mV) | This compound promotes an extended channel gate conformation with a larger conductance. | [6] |
Mechanism of Action: A "Twist-to-Open" Model
Structural and functional studies have revealed that this compound activates KCNQ2 through a unique "twist-to-open" mechanism.[3] Unlike conventional channel activators that modulate the voltage sensor, this compound appears to bind to a pocket that directly influences the channel's gate. This binding induces a conformational change in the S6 transmembrane helices, causing them to twist and move away from the central pore axis. This movement results in an extended channel gate with a larger opening, thereby increasing both the channel's open probability and its conductance at depolarizing voltages.
Signaling Pathway and Impact on Neuronal Excitability
The activation of KCNQ2 channels by this compound has a direct impact on neuronal excitability. The signaling pathway is straightforward: this compound binding to KCNQ2 enhances the M-current, leading to membrane hyperpolarization or stabilization, which in turn reduces the likelihood of action potential generation.
This compound signaling pathway in a neuron.
Experimental Protocols
Studying the effects of this compound on KCNQ2 channels and neuronal excitability primarily involves electrophysiological techniques, particularly patch-clamp recordings.
Experimental Workflow
The general workflow for investigating the impact of this compound involves expressing KCNQ2 channels in a heterologous system (e.g., CHO or HEK293 cells) or using primary neuronal cultures or brain slices, followed by patch-clamp recordings in the presence and absence of the compound.
Experimental workflow for studying this compound.
Detailed Methodologies
1. Whole-Cell Voltage-Clamp Recording of KCNQ2 Currents
This protocol is designed to measure macroscopic KCNQ2 currents in transfected mammalian cells.
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transiently transfect cells with a plasmid encoding human KCNQ2. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Record 24-48 hours post-transfection.
-
-
Solutions:
-
Recording Protocol:
-
Obtain whole-cell configuration with a patch pipette resistance of 3-5 MΩ.
-
Hold the membrane potential at -90 mV.
-
Apply a series of depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 2 seconds.
-
To construct the conductance-voltage (G-V) curve, measure the tail currents elicited upon repolarization to -120 mV.[6]
-
Apply this compound at the desired concentration to the external solution and repeat the voltage protocol.
-
-
Data Analysis:
-
Calculate current density (pA/pF) by dividing the peak current amplitude by the cell capacitance.
-
Determine the conductance (G) at each voltage step using the equation: G = I / (V - Vrev), where I is the tail current amplitude, V is the prepulse potential, and Vrev is the reversal potential for potassium.
-
Fit the G-V relationship with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.[6]
-
2. Single-Channel Patch-Clamp Recording
This protocol allows for the measurement of the open probability and conductance of individual KCNQ2 channels.
-
Patch Configuration: Inside-out patch configuration is typically used to allow for the application of this compound to the intracellular face of the channel.
-
Solutions: Use the same external and internal solutions as for whole-cell recordings.
-
Recording Protocol:
-
Excise an inside-out patch from a transfected cell.
-
Hold the patch at a depolarized potential (e.g., +50 mV) to activate KCNQ2 channels.
-
Record single-channel currents in the absence and presence of this compound in the bath solution.[3]
-
-
Data Analysis:
-
Generate all-points amplitude histograms to determine the single-channel current amplitude.
-
Calculate the single-channel conductance from the current-voltage relationship.
-
Determine the open probability (Po) by analyzing the duration of open and closed events.
-
3. Current-Clamp Recording of Neuronal Firing
This protocol is used to assess the effect of this compound on the firing properties of neurons.
-
Preparation: Use primary cultured neurons or acute brain slices.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording Protocol:
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.
-
To measure the afterhyperpolarization (AHP), evoke a train of action potentials with a brief, high-frequency stimulus.
-
Bath apply this compound and repeat the current injection protocols.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after this compound application.
-
Quantify the action potential firing frequency at each current step.
-
Analyze the amplitude and duration of the fast, medium, and slow components of the AHP.
-
Assess the presence and characteristics of burst firing.
-
Conclusion
This compound is a valuable pharmacological tool for probing the function of KCNQ2 channels and their role in regulating neuronal excitability. Its high potency and selectivity make it a superior choice for targeted studies compared to less specific potassium channel openers. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate the effects of this compound and other KCNQ2 modulators. Further research into the in vivo efficacy of this compound and similar compounds will be crucial for translating our understanding of KCNQ2 channel function into novel therapeutic strategies for a range of neurological disorders.
References
- 1. Ionic Mechanisms Underlying Repetitive High-Frequency Burst Firing in Supragranular Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neural Burst Firing and Its Roles in Mental and Neurological Disorders [frontiersin.org]
- 3. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of BK channels contributes to activity-dependent increase of excitability through MTORC1 activity in CA1 pyramidal cells of mouse hippocampus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of Ebio1 on Voltage-Gated Potassium Channel Conductance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the small molecule Ebio1 on the conductance of voltage-gated potassium (Kv) channels. This compound has emerged as a potent and subtype-selective activator of the KCNQ2 (Kv7.2) channel, a critical component in regulating neuronal excitability. This document summarizes key quantitative data, details the experimental protocols used to elucidate this compound's mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
This compound's primary activity is focused on the KCNQ2 channel, with moderate to negligible effects on other members of the KCNQ family and other classes of ion channels. The following tables summarize the quantitative data on this compound's potency and its electrophysiological effects.
Table 1: Potency of this compound on KCNQ Channels
| Channel Subtype | EC50 (nM) | Notes |
| KCNQ2 (Kv7.2) | 247.3[1] | Potent and subtype-selective activation. |
| KCNQ2/3 | Moderate Activity[1] | |
| KCNQ4 | Moderate Activity[1] | |
| KCNQ5 | Moderate Activity[1] |
Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels
| Parameter | Value | Conditions |
| Half-maximal activation voltage (V1/2) shift | -34.32 ± 2.00 mV (from -16.65 mV to -50.97 mV)[1] | 10 µM this compound |
| Single-channel conductance | Increased at saturating voltage (+50 mV)[2] | |
| Open probability (Po) | Increased[3] |
Table 3: Selectivity Profile of this compound
| Channel/Receptor Type | Effect |
| KCNQ1, KCNQ3, KCNQ4, KCNQ5 | No effect on voltage sensitivity[3] |
| Other Kv channels (e.g., hERG, BK) | Negligible activation[1] |
| NaV channels (e.g., NaV1.1) | Negligible activation[1] |
| CaV channels (e.g., CaV2.1) | Negligible activation[1] |
| K2P channels (e.g., TREK1) | Negligible activation[1] |
Experimental Protocols
The characterization of this compound's effect on voltage-gated potassium channels has primarily relied on two key experimental techniques: patch-clamp electrophysiology and cryogenic electron microscopy (cryo-EM).
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function. Both whole-cell and single-channel recording configurations have been utilized to characterize the effects of this compound on KCNQ2 channels expressed in heterologous systems like HEK293 cells.
Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the desired KCNQ channel subunits (e.g., human KCNQ2).
Recording Solutions (Typical Composition):
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~270 mOsm/L.
-
Extracellular (Bath) Solution (in mM): Artificial cerebrospinal fluid (ACSF) containing 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution is bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Voltage-Clamp Protocol:
-
Holding Potential: Cells are typically held at a hyperpolarized potential, such as -80 mV, where the channels are in a closed state.
-
Voltage Steps: To elicit channel opening, a series of depolarizing voltage steps are applied, for example, from -90 mV to +60 mV in 10 mV increments.
-
Data Acquisition: Currents are recorded and analyzed to determine parameters like current density, voltage-dependence of activation (V1/2), and activation/deactivation kinetics.
Single-Channel Recording:
-
Configuration: Inside-out patch configuration is often used to study the properties of individual channels.
-
Analysis: Recordings are analyzed to determine the single-channel conductance and open probability (Po) in the absence and presence of this compound.
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in revealing the structural basis of this compound's interaction with the KCNQ2 channel.
Sample Preparation:
-
Protein Expression and Purification: The human KCNQ2-Calmodulin (CaM) complex is expressed in a suitable system (e.g., HEK293 cells) and purified.
-
Complex Formation: The purified KCNQ2-CaM complex is incubated with this compound and phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Vitrification: The sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.
Data Collection and Processing:
-
Microscopy: Images are collected using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: A large dataset of particle images is processed to reconstruct a high-resolution three-dimensional map of the this compound-bound KCNQ2 channel.
Signaling Pathways and Experimental Workflows
This compound's "Twist-to-Open" Activation Mechanism of KCNQ2
This compound activates the KCNQ2 channel through a novel "twist-to-open" mechanism, which is distinct from the classical gating mechanisms of many other voltage-gated ion channel modulators.[2] this compound binds to a pocket within the pore domain of the KCNQ2 channel. This binding induces a conformational change in the S6 helices, specifically involving residues S303 and F305, causing them to twist.[2] This twisting motion is sufficient to open the channel's activation gate, leading to an extended gate conformation with a larger conductance.[2]
Caption: this compound's "Twist-to-Open" mechanism on the KCNQ2 channel.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on ion channels using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Mechanism of Action and Binding Site
Cryo-EM studies have identified the binding site of this compound on the KCNQ2 channel.[1] The dihydroacenaphthylene group of this compound engages in π-π stacking interactions with the tryptophan residue at position 236 (W236) of the KCNQ2 channel.[1] Mutations of key residues in this binding pocket, including W236A, L299A, I300A, S303A, and F305A, have been shown to substantially decrease the potency of this compound, confirming their importance in its mechanism of action.[1]
References
The Emergence of Ebio1: A Novel Activator of the KCNQ2 Potassium Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of Ebio1, a potent and subtype-selective small molecule activator of the voltage-gated potassium channel KCNQ2. This compound was identified through a structure-based virtual screening approach and exhibits a novel mechanism of action, inducing a "twist-to-open" conformational change in the channel's S6 helices. This document details the key quantitative data from initial studies, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Discovery of this compound: A Structure-Based Virtual Screening Approach
This compound was discovered through a targeted in silico screening campaign aimed at identifying novel activators of the KCNQ2 channel.[1][2] The discovery process leveraged the known cryo-electron microscopy (cryo-EM) structure of the KCNQ2 channel (PDB ID: 7CR2) as a template for molecular docking.
Experimental Protocol: Virtual Screening
A representative protocol for the virtual screening process that led to the identification of this compound is as follows:
-
Target Preparation: The cryo-EM structure of the human KCNQ2 channel was prepared for docking. This involved the removal of water molecules, addition of hydrogen atoms, and assignment of partial charges to the atoms. The binding site was defined based on known ligand-binding pockets or allosteric sites on the channel.
-
Compound Library Preparation: Large compound libraries, such as the Specs and ChemDiv databases, were prepared for screening.[2] This included the generation of 3D conformers for each molecule and the assignment of appropriate chemical properties.
-
Initial Filtering: The compound libraries were filtered to remove molecules with undesirable properties, such as those that violate Lipinski's rule of five or are known pan-assay interference compounds (PAINS).[2]
-
Molecular Docking: The prepared compound libraries were docked into the defined binding site of the KCNQ2 structure using molecular docking software like Schrödinger Glide.[2] The docking algorithm predicted the binding pose and affinity of each compound.
-
Hit Selection and Visual Inspection: The top-scoring compounds were visually inspected to assess the quality of their predicted binding interactions with the KCNQ2 channel. Compounds with plausible binding modes and favorable interactions were selected for experimental validation. This compound was identified as a promising candidate from this process.
Initial Characterization of this compound
Following its in silico discovery, this compound was subjected to a series of biophysical and electrophysiological experiments to characterize its activity and mechanism of action on the KCNQ2 channel.
Potency and Efficacy
Electrophysiological recordings demonstrated that this compound is a potent activator of KCNQ2 channels.
| Parameter | Value | Method |
| EC50 for KCNQ2 Activation | 247.3 nM | Whole-Cell Patch Clamp |
| Shift in V1/2 of Activation (at 10 µM) | -34.32 ± 2.00 mV | Whole-Cell Patch Clamp |
| V1/2 of Activation (Control) | -16.65 mV | Whole-Cell Patch Clamp |
| V1/2 of Activation (with 10 µM this compound) | -50.97 mV | Whole-Cell Patch Clamp |
Subtype Selectivity
This compound displays a high degree of selectivity for the KCNQ2 channel over other related KCNQ channels and a panel of other ion channels.
| Channel | Effect of this compound |
| KCNQ2/3 | Moderate Activation |
| KCNQ4 | Moderate Activation |
| KCNQ5 | Moderate Activation |
| hERG | Negligible Effect |
| BK | Negligible Effect |
| NaV1.1 | Negligible Effect |
| CaV2.1 | Negligible Effect |
| TREK1 | Negligible Effect |
Mechanism of Action: A Novel "Twist-to-Open" Gating Mechanism
The initial characterization of this compound revealed a unique mechanism of KCNQ2 channel activation, distinct from previously described activators.[1]
Electrophysiological Insights
Single-channel patch-clamp recordings revealed that this compound not only increases the open probability of the KCNQ2 channel but also enhances its conductance at saturating voltages (+50 mV).[1] This suggests a direct effect on the pore of the channel.
Structural Basis of Activation
Cryo-electron microscopy (cryo-EM) studies of the KCNQ2 channel in complex with this compound provided a structural basis for its unique mechanism. The binding of this compound induces a "twist-to-open" movement of the S6 helices, specifically involving residues S303 and F305.[1] This conformational change leads to an extended and more open channel gate, consistent with the observed increase in conductance. Mutagenesis studies confirmed the importance of key residues in the binding pocket, as mutations at positions W236, L299, I300, S303, and F305 significantly reduced the potency of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations further supported the "twist-to-open" mechanism, providing a dynamic view of the conformational changes induced by this compound binding. These simulations helped to elucidate the allosteric communication between the this compound binding site and the channel gate.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide representative protocols for the key experiments used in the initial characterization of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the macroscopic currents from cells expressing the KCNQ2 channel.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human KCNQ2 channel using a suitable transfection reagent.
-
Electrophysiological Recording:
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Recording: Whole-cell recordings are performed at room temperature using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Voltage Protocol: To measure activation curves, cells are held at -80 mV and then depolarized to a series of test potentials (e.g., from -100 mV to +60 mV in 10 mV increments).
-
-
Data Analysis: The current-voltage relationships are plotted, and the conductance-voltage (G-V) curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2). The effect of this compound is assessed by comparing the V1/2 before and after the application of the compound.
Cryo-Electron Microscopy (Cryo-EM) and Structure Determination
This protocol outlines the general steps for determining the structure of the KCNQ2-Ebio1 complex.
-
Protein Expression and Purification: The human KCNQ2 channel is expressed in a suitable expression system (e.g., mammalian or insect cells) and purified using affinity chromatography followed by size-exclusion chromatography.
-
Complex Formation: The purified KCNQ2 protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: A small volume (e.g., 3 µL) of the KCNQ2-Ebio1 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of images of the frozen particles.
-
Image Processing and 3D Reconstruction: The collected images are processed using specialized software. This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification to remove junk particles, and finally, 3D reconstruction to generate a high-resolution map of the KCNQ2-Ebio1 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM map and refined to fit the density.
Molecular Dynamics (MD) Simulations
This protocol provides a general workflow for performing MD simulations of the KCNQ2-Ebio1 complex.
-
System Setup: The cryo-EM structure of the KCNQ2-Ebio1 complex is used as the starting point. The complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a box of water with ions to neutralize the system and mimic physiological ionic strength.
-
Parameterization: A suitable force field (e.g., CHARMM36m for the protein and lipids, and a compatible force field for this compound) is assigned to all atoms in the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the protein.
-
Production Run: A long simulation (e.g., hundreds of nanoseconds) is run under the NPT ensemble to sample the conformational dynamics of the KCNQ2-Ebio1 complex.
-
Analysis: The trajectory from the production run is analyzed to study the interactions between this compound and the KCNQ2 channel, the conformational changes in the S6 helices, and the overall dynamics of the complex.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action on the KCNQ2 channel.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the field of KCNQ channel pharmacology. Its novel "twist-to-open" mechanism of action provides a new paradigm for the development of channel activators. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of ion channel modulation. Further studies building upon this initial characterization will be crucial for exploring the full therapeutic potential of this exciting new compound.
References
Ebio1: A Technical Guide to its Potential Therapeutic Applications in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current antiepileptic drugs (AEDs), underscoring the urgent need for novel therapeutic strategies.[1][2] This document provides a comprehensive technical overview of 1-ethyl-2-benzimidazolinone (Ebio1), a small molecule modulator of potassium channels, and evaluates its potential as an anticonvulsant. This compound has been shown to suppress epileptiform activity in both in vitro and in vivo models by enhancing the function of specific potassium channels, thereby reducing neuronal hyperexcitability.[3][4] However, its therapeutic potential is constrained by a narrow therapeutic index.[4] This guide details the molecular mechanisms of this compound, summarizes key preclinical data, outlines experimental protocols, and discusses the implications for future drug development.
Molecular Mechanism of Action
This compound exerts its anticonvulsant effects primarily through the positive modulation of two distinct classes of potassium channels: small-conductance calcium-activated potassium (SK) channels and KCNQ2/Kv7.2 voltage-gated potassium channels. Both channels play a critical role in regulating neuronal excitability.[3][5]
Activation of Small-Conductance Calcium-Activated Potassium (SK) Channels
SK channels are crucial for shaping the afterhyperpolarization (AHP) that follows an action potential, which in turn governs neuronal firing patterns.[6] this compound is a known activator of SK channels.[7] By enhancing their activity, this compound potentiates the medium afterhyperpolarization current (mIAHP), leading to a more pronounced and prolonged hyperpolarization following neuronal firing.[3] This dampens the cell's excitability and makes it less likely to fire subsequent action potentials, thereby suppressing the hyperexcitable states characteristic of epilepsy.[3][7] The anticonvulsant effect of this compound can be antagonized by apamin, a specific inhibitor of SK channels, confirming this mechanism of action.[3]
Activation of KCNQ2 Voltage-Gated Potassium Channels
More recent evidence has identified this compound as a potent and subtype-selective activator of the KCNQ2 voltage-gated potassium channel.[5][8] KCNQ2 channels are principal contributors to the M-current, a critical potassium current that stabilizes the neuronal membrane potential and controls firing rates.[9] Mutations in KCNQ2 are linked to early-onset epileptic encephalopathies.[9][10] this compound binds to the KCNQ2 channel and induces a unique "twist-to-open" conformational change in the S6 helices of the channel's pore, which is distinct from the typical gating mechanism of other ligands.[5][8] This action directly opens the channel gate, enhancing potassium efflux and thereby reducing neuronal excitability.
Preclinical Efficacy Data
The anticonvulsant properties of this compound have been evaluated in several preclinical models.
In Vitro Studies
In hippocampal slice preparations, this compound demonstrated robust suppression of epileptiform activity.[3]
| Parameter | Model | Concentration | Effect | Citation |
| Epileptiform Activity | 4-AP and Kainate-Mg²⁺-free induced activity in rat CA3 neurons | 200 µM - 1 mM | Reversible suppression of interictal- and ictal-like activity | [3] |
| Medium AHP Current (mIAHP) | Rat CA3 hippocampal pyramidal neurons | Not specified | ~450% increase | [3] |
| Glutamatergic Synaptic Transmission | Rat CA3 hippocampal pyramidal neurons | 1 mM | ~50% reduction | [3] |
| Glutamatergic Synaptic Transmission | Rat CA3 hippocampal pyramidal neurons | <400 µM | No effect | [3] |
In Vivo Studies
In vivo studies in rodent models confirmed the anticonvulsant effects of this compound but also highlighted significant motor side effects, indicating a narrow therapeutic window.[4]
| Seizure Model | Species | Efficacy Metric | Dose/Result | Citation |
| Maximal Electroshock (MES) | Mouse | ED₅₀ (Seizure reduction) | 36.0 mg/kg | [4][6] |
| Electrically-Induced Seizures | Mouse | TID₁₀ (Threshold increase) | 7.3 mg/kg | [4] |
| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | TID₁₀ (Threshold increase) | 21.5 mg/kg | [4][6] |
| Audiogenic Seizures | Genetically Epilepsy-Prone Rats (GEPR-3s) | Seizure Suppression | Marked suppression | |
| Adverse Effects (Rotarod Test) | Mouse | ID₅₀ (Motor impairment) | 35.6 mg/kg | [4] |
| Dravet Syndrome Model | Zebrafish (scn1lab mutant) | Seizure-like behavior | No anti-seizure activity replicated |
ED₅₀: Median effective dose; ID₅₀: Median impairing dose; TID₁₀: Dose increasing threshold by 10%.
The therapeutic index (TI), calculated as ID₅₀/ED₅₀ for the MES model, is approximately 0.99 (35.6/36.0), indicating that the dose required for anticonvulsant efficacy is nearly identical to the dose causing significant motor impairment.[4] This presents a major obstacle for its clinical development. Furthermore, a study using a zebrafish model of Dravet syndrome failed to replicate the antiseizure activity observed in rodent models, suggesting model- or species-specific differences.[11]
Key Experimental Protocols
In Vitro Hippocampal Slice Electrophysiology
This protocol is used to assess the direct effects of a compound on neuronal excitability and synaptic transmission in an isolated brain circuit.
-
Tissue Preparation: Hippocampal slices (300-400 µm thick) are prepared from rats.
-
Induction of Epileptiform Activity: Slices are superfused with artificial cerebrospinal fluid (aCSF) containing pro-convulsant agents like 4-aminopyridine (4-AP) or a kainate-Mg²⁺-free solution to induce spontaneous epileptiform discharges.[3]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on CA3 pyramidal neurons to measure membrane potentials, action potentials, and postsynaptic currents.[3]
-
Drug Application: this compound is bath-applied at various concentrations (e.g., 200 µM to 1 mM).[3]
-
Data Analysis: Changes in the frequency and amplitude of epileptiform events, as well as parameters like the afterhyperpolarization current (IAHP), are quantified before, during, and after this compound application.
In Vivo Rodent Seizure Models
These protocols evaluate the anticonvulsant efficacy and side-effect profile of a compound in a whole-animal system.
-
Animal Subjects: Adult male mice or specialized rat strains like the GEPR-3 are used.[4][7]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline and 0.2% DMSO) and administered via intraperitoneal (i.p.) injection at various doses.[4][7]
-
Seizure Induction:
-
Maximal Electroshock (MES): A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is the suppression of the hindlimb tonic extension phase.[4]
-
Pentylenetetrazole (PTZ): The chemoconvulsant PTZ is administered subcutaneously to induce clonic seizures. The endpoint is an increase in the seizure threshold dose or latency to seizure onset.[4]
-
Audiogenic Seizure: Genetically susceptible GEPR-3s are exposed to a high-intensity acoustic stimulus to trigger seizures.[7]
-
-
Adverse Effect Assessment (Rotarod): Motor coordination and sedation are assessed by placing the animal on a rotating rod. The latency to fall is measured. A significant decrease indicates motor impairment.[4]
-
Data Analysis: Dose-response curves are generated to calculate efficacy (ED₅₀) and adverse effect (ID₅₀) values.
Discussion and Future Directions
This compound serves as a valuable pharmacological tool that validates potassium channels, specifically SK and KCNQ2 channels, as viable targets for anticonvulsant drug development.[4] Its ability to suppress seizures in multiple robust preclinical models demonstrates a clear proof-of-concept.[3][4][7]
The primary barrier to the clinical translation of this compound itself is its unfavorable therapeutic index.[4] The near-overlap of efficacious and side-effect-inducing doses suggests that its mechanism of action, while effective, is not sufficiently selective to avoid adverse effects on motor control at therapeutic concentrations.[4]
Future research and development efforts should focus on:
-
Developing Selective Modulators: Designing novel compounds with higher selectivity for specific potassium channel subtypes implicated in epilepsy (e.g., KCNQ2/KCNQ3 heteromers) over those involved in motor function.[10]
-
Investigating Subunit Specificity: Given the multiplicity of SK and KCNQ channel subunits, identifying the precise subunits responsible for the anticonvulsant versus adverse effects could pave the way for more targeted therapies.[4]
-
Clarifying Discrepant Model Data: Understanding why this compound's efficacy was not replicated in the zebrafish Dravet syndrome model is important for defining its potential therapeutic spectrum.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered expression and function of small-conductance (SK) Ca2+-activated K+ channels in pilocarpine-treated epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of small conductance calcium-activated potassium channels suppresses seizure susceptibility in the genetically epilepsy-prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study into potassium channels reveals novel mechanism behind epilepsy, drug modulation | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Unraveling the "Twist-to-Open" Mechanism of Ebio1: A Technical Guide to a Novel KCNQ2 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the novel small-molecule activator, Ebio1, and its unique "twist-to-open" mechanism of action on the voltage-gated potassium channel KCNQ2. The discovery of this compound presents a significant advancement in the field of neuronal excitability modulation and offers a promising new avenue for the development of therapeutics targeting a range of neurological disorders. This document details the experimental methodologies, quantitative data, and the core signaling pathway associated with this compound's function.
Core Concepts: The "Twist-to-Open" Mechanism
This compound is a potent and subtype-selective activator of the KCNQ2 channel, a key regulator of neuronal firing.[1][2] Unlike conventional activators of voltage-gated ion channels that typically augment the native voltage-dependent open probability, this compound introduces a novel activation mechanism.[1] Through direct binding, this compound induces a conformational change in the channel's S6 helices, specifically at residues S303 and F305, causing them to perform a "twist-to-open" movement.[1][3] This action is sufficient to open the KCNQ2 gate, leading to an extended channel gate with a larger conductance for potassium ions.[1]
This distinct mechanism of action sets this compound apart from previous KCNQ activators and provides a new framework for the rational design of channel modulators. The following sections provide the quantitative data that underpins our understanding of this compound's effects and the detailed experimental protocols used to elucidate its mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with the KCNQ2 channel and its selectivity over other ion channels.
Table 1: Potency and Efficacy of this compound on KCNQ2 Channels
| Parameter | Value | Concentration | Source |
| EC50 | 247.3 nM | N/A | [1] |
| Half-maximal activation voltage (V1/2) shift | 34.32 ± 2.00 mV (leftward) | 10 µM | [1] |
| V1/2 before this compound | -16.65 mV | 10 µM | [1] |
| V1/2 after this compound | -50.97 mV | 10 µM | [1] |
| Conductance | Larger at saturating voltage (+50 mV) | N/A | [1] |
Table 2: Selectivity Profile of this compound
| Channel | Effect of this compound | Source |
| KCNQ1 | Negligible activation | [1] |
| KCNQ3 | Moderate activity (as KCNQ2/3) | [1] |
| KCNQ4 | Moderate activity | [1] |
| KCNQ5 | Moderate activity | [1] |
| hERG | Negligible activation | [1] |
| BK | Negligible activation | [1] |
| NaV1.1 | Negligible activation | [1] |
| CaV2.1 | Negligible activation | [1] |
| TREK1 | Negligible activation | [1] |
Experimental Protocols
The elucidation of this compound's "twist-to-open" mechanism was made possible through a combination of cutting-edge experimental techniques. The following are detailed methodologies for the key experiments cited in the primary research.
Structure-Based Virtual Screening
The discovery of this compound was initiated through a structure-based virtual screening of a large chemical library.
-
Protocol:
-
A three-dimensional model of the KCNQ2 channel was used for in silico docking studies.
-
A library of small-molecule compounds was computationally screened for their potential to bind to a putative allosteric site on the KCNQ2 channel.
-
Compounds were ranked based on their predicted binding affinity and docking scores.
-
Top-ranking candidates, including the scaffold that led to this compound, were selected for experimental validation.
-
Electrophysiology: Single-Channel Patch-Clamp Recordings
Single-channel patch-clamp recordings were instrumental in characterizing the functional effects of this compound on KCNQ2 channel activity.
-
Cell Culture and Transfection:
-
HEK293 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were transiently transfected with plasmids encoding the human KCNQ2 channel using a suitable transfection reagent.
-
Recordings were performed 24-48 hours post-transfection.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ were pulled and fire-polished.
-
The cell-attached or inside-out patch configuration was established.
-
Single-channel currents were recorded at a holding potential of +50 mV.
-
This compound was applied to the external solution (for cell-attached) or internal solution (for inside-out) at the desired concentrations.
-
Data were acquired using an Axopatch amplifier, digitized at 10 kHz, and filtered at 2 kHz.
-
Single-channel open probability (Po) and conductance were analyzed using appropriate software.
-
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM was employed to determine the high-resolution structure of the KCNQ2 channel in complex with this compound, providing direct visualization of the binding site and the conformational changes induced by the molecule.
-
Protein Expression and Purification:
-
The human KCNQ2 construct was co-expressed with Calmodulin (CaM) in HEK293 cells.
-
The KCNQ2-CaM complex was purified using affinity chromatography followed by size-exclusion chromatography.
-
-
Grid Preparation and Vitrification:
-
The purified KCNQ2-CaM-Ebio1 complex was applied to glow-discharged cryo-EM grids.
-
Grids were blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot.
-
-
Data Collection:
-
Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV.
-
Images were recorded using a direct electron detector in movie mode.
-
-
Image Processing and 3D Reconstruction:
-
Movie frames were aligned to correct for beam-induced motion.
-
Contrast transfer function (CTF) estimation and correction were performed.
-
Particles were automatically picked and subjected to 2D and 3D classification to select for high-quality particles.
-
A final 3D reconstruction of the KCNQ2-Ebio1 complex was generated, and an atomic model was built into the resulting density map.
-
Molecular Dynamics (MD) Simulations
MD simulations provided dynamic insights into the interactions between this compound and the KCNQ2 channel and the conformational transitions leading to channel opening.
-
System Setup:
-
The cryo-EM structure of the KCNQ2-Ebio1 complex was used as the starting point.
-
The complex was embedded in a lipid bilayer (e.g., POPC) and solvated in a box of water with physiological ion concentrations.
-
-
Simulation Parameters:
-
Simulations were performed using a standard molecular dynamics package (e.g., GROMACS, AMBER).
-
A suitable force field (e.g., CHARMM36m for protein and lipids) was applied.
-
The system was energy-minimized and equilibrated.
-
Production simulations were run for an extended period (nanoseconds to microseconds) to observe the dynamics of the system.
-
-
Analysis:
-
The trajectories were analyzed to investigate the stability of this compound binding, the conformational changes in the S6 helices, and the interactions between this compound and key residues of the KCNQ2 channel.
-
Mutagenesis Studies
Site-directed mutagenesis was used to validate the importance of specific residues in the this compound binding pocket.
-
Protocol:
-
Point mutations were introduced into the KCNQ2 cDNA using PCR-based methods. Key mutations included W236A, L299A, I300A, S303A, and F305A.[1]
-
The mutant KCNQ2 channels were expressed in HEK293 cells.
-
Whole-cell patch-clamp recordings were performed to assess the effect of the mutations on the potency of this compound.
-
Dose-response curves for this compound were generated for each mutant and compared to the wild-type channel to determine any significant shifts in EC50.
-
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway of this compound's action and the experimental workflow that led to its discovery.
Caption: The "twist-to-open" signaling pathway of this compound on the KCNQ2 channel.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
The Impact of Ebio1 on M-current in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M-current, a subthreshold, non-inactivating potassium current mediated by KCNQ (Kv7) channels, plays a pivotal role in regulating neuronal excitability. Its modulation presents a key therapeutic target for a range of neurological disorders, including epilepsy and neuropathic pain. This technical guide provides an in-depth analysis of the impact of Ebio1, a novel small-molecule activator, on the M-current in neuronal cells. We will delve into the quantitative effects of this compound, detailed experimental protocols for M-current analysis, and the underlying signaling pathways.
Quantitative Impact of this compound on KCNQ2 Channels
This compound has been identified as a potent and subtype-selective activator of the KCNQ2 potassium channel, a primary component of the neuronal M-current.[1] Its effects are characterized by a significant potentiation of channel activity, primarily through a unique "twist-to-open" mechanism involving the S6 helices.[1] The key quantitative parameters of this compound's action on KCNQ2 channels are summarized in the table below.
| Parameter | Value | Channel Subtype | Experimental System | Reference |
| EC50 | 247.3 nM | KCNQ2 (Kv7.2) | HEK293 cells | Zhang et al., 2024 |
| V1/2 Shift | -34.32 ± 2.00 mV | KCNQ2 (Kv7.2) | HEK293 cells | Zhang et al., 2024 |
| Selectivity | Moderate activity for KCNQ2/3, KCNQ4, and KCNQ5; Negligible effects on hERG, BK, NaV1.1, CaV2.1, and TREK1 channels. | Various | Not specified | ProbeChem |
Experimental Protocols for M-Current Analysis
The gold-standard technique for studying the M-current is the whole-cell patch-clamp method in voltage-clamp mode. This allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.
Cell Preparation
Neuronal cells, such as those from the dorsal root ganglion (DRG) or cultured cell lines expressing KCNQ channels (e.g., HEK293), are suitable for these experiments. For DRG neurons, acute slices are prepared from euthanized animals in accordance with institutional guidelines.
Solutions
Extracellular (Bath) Solution (in mM):
-
130 NaCl
-
5 KCl
-
1 MgCl2·6H2O
-
1 CaCl2·H2O
-
10 HEPES
-
12.5 Dextrose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity: ~280 mOsm
Intracellular (Pipette) Solution (in mM):
-
120 K-gluconate
-
20 KCl
-
10 HEPES
-
5 EGTA
-
1.5 MgATP
-
pH adjusted to 7.3 with KOH
-
Osmolarity: ~280 mOsm
Note: The use of K-gluconate in the internal solution helps to minimize rundown of the M-current. A liquid junction potential of approximately -15 mV should be corrected for in the command voltages.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing: Under microscopic observation, the pipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Mode: The amplifier is switched to voltage-clamp mode, and the cell is held at a holding potential of -80 mV.
Voltage-Clamp Protocol for M-Current Characterization
To isolate and characterize the M-current, a specific voltage-clamp protocol is employed. This protocol is designed to activate the M-current and then measure its deactivation at different membrane potentials.
Activation and Deactivation Protocol:
-
Holding Potential: The neuron is held at a hyperpolarized potential of -80 mV.
-
Depolarizing Step: A depolarizing voltage step to -20 mV for 500 ms is applied to activate the M-current.
-
Hyperpolarizing Steps: The membrane potential is then stepped to a series of hyperpolarizing potentials (e.g., from -30 mV to -90 mV in 10 mV increments) for 1-2 seconds to induce deactivation of the M-current.
-
Return to Holding Potential: The potential is returned to the holding potential of -80 mV.
The slowly deactivating tail currents observed during the hyperpolarizing steps are characteristic of the M-current. The amplitude and time course of these tail currents can be analyzed to determine the voltage-dependence and kinetics of the M-current.
Signaling Pathways Modulating the M-Current
The M-current is subject to complex regulation by various neurotransmitters and intracellular signaling molecules. A key pathway involves Gq/11-coupled receptors, which, upon activation, lead to the inhibition of the M-current. This compound, as a direct channel activator, bypasses these inhibitory pathways to potentiate the current.
Canonical M-Current Inhibition Pathway
Experimental Workflow for M-Current Analysis
References
Ebio1: A Novel Activator of the KCNQ2 Potassium Channel - A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current literature on Ebio1, a recently identified small molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2). This compound represents a significant advancement in the field of ion channel pharmacology due to its potent, selective action and novel mechanism. This document summarizes its biological targets, mechanism of action, quantitative data, and the key experimental methodologies used in its characterization.
Introduction to this compound and its Primary Biological Target
This compound is a novel small molecule identified through structure-based virtual screening that acts as a potent and subtype-selective activator of the KCNQ2 voltage-gated potassium channel.[1][2][3][4] KCNQ2, along with KCNQ3, is the primary molecular component of the neuronal M-current, a critical regulator of neuronal excitability.[3] The M-current helps to stabilize the membrane potential and prevent repetitive firing of action potentials.[5] Consequently, KCNQ2 is a key therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy and pain.[3] this compound's high selectivity and unique activation mechanism make it a valuable tool for research and a promising lead compound for drug development.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on KCNQ channels.
Table 1: Potency of this compound on KCNQ2 Channels
| Parameter | Value | Channel Type | Experimental System |
| EC50 | 247.3 nM[5][6] | KCNQ2 (Kv7.2) | Heterologous expression system |
| V1/2 Shift | -34.32 ± 2.00 mV | KCNQ2 (Kv7.2) | Heterologous expression system |
At a concentration of 10 µM, this compound induces a leftward shift in the half-maximal activation voltage (V1/2) from -16.65 mV to -50.97 mV.[5]
Table 2: Selectivity Profile of this compound
| Channel | Effect of this compound |
| KCNQ2 | Potent Activation [1][5] |
| KCNQ2/3 | Moderate Activation[5][7] |
| KCNQ4 | Moderate Activation[5][7] |
| KCNQ5 | Moderate Activation[5][7] |
| TREK1 | Negligible Effect[5][8] |
| BK | Negligible Effect[5][8] |
| hERG | Negligible Effect[5][8] |
| CaV2.1 | Negligible Effect[5][8] |
| NaV1.1 | Negligible Effect[5][8] |
Mechanism of Action: A Novel "Twist-to-Open" Model
Unlike conventional channel activators, this compound employs a unique "twist-to-open" mechanism to directly open the KCNQ2 channel gate.[1][5][9] Cryo-electron microscopy (Cryo-EM) studies have revealed that this compound binds to a pocket on the KCNQ2 channel.[1][10] This binding induces a conformational change where the S6 helices, specifically residues S303 and F305, twist and move apart.[1][2] This movement creates an extended and more open channel gate, leading to a larger conductance for potassium ions, even at saturating voltages (+50 mV).[1][2][3] This mechanism is distinct from the classical gating modulation that primarily affects the voltage-dependent open probability.[1]
Experimental Protocols
The characterization of this compound involved a combination of computational, electrophysiological, and structural biology techniques. Below are representative protocols for the key experiments.
Disclaimer: These are generalized protocols. For the exact experimental details, please refer to the primary publication: Zhang, S., et al. A small-molecule activation mechanism that directly opens the KCNQ2 channel. Nat Chem Biol (2024).
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to measure the effect of this compound on the macroscopic currents of KCNQ2 channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To determine the EC50 and the shift in the voltage-dependence of activation (V1/2) of KCNQ2 channels upon application of this compound.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with plasmids encoding the human KCNQ2 channel.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP (pH adjusted to 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording:
-
A giga-ohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Voltage steps are applied from -90 mV to +60 mV in 10 mV increments to elicit KCNQ2 currents.
-
This compound is applied at various concentrations via a perfusion system.
-
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted.
-
Conductance-voltage (G-V) curves are generated by dividing the current amplitude by the driving force.
-
G-V curves are fitted with a Boltzmann function to determine the V1/2.
-
Dose-response curves are plotted to calculate the EC50.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to determine the high-resolution structure of the KCNQ2 channel in complex with this compound.
Objective: To visualize the binding site of this compound and understand the structural changes it induces in the KCNQ2 channel.
Methodology:
-
Protein Expression and Purification: The human KCNQ2-Calmodulin complex is expressed in a suitable cell line (e.g., HEK293) and purified using affinity and size-exclusion chromatography.
-
Grid Preparation: The purified protein-Ebio1 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Collection: The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically.
-
Image Processing:
-
Movie frames are aligned to correct for beam-induced motion.
-
The contrast transfer function (CTF) of each micrograph is estimated.
-
Particles (individual channel complexes) are picked automatically.
-
2D classification is performed to remove noise and select good particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D map.
-
-
Model Building and Analysis: An atomic model of the this compound-KCNQ2 complex is built into the cryo-EM density map and refined. The model is then analyzed to identify the this compound binding site and the conformational changes in the channel.
Molecular Dynamics (MD) Simulations
MD simulations were used to investigate the dynamic interactions between this compound and the KCNQ2 channel.
Objective: To simulate the movement of the channel's S6 helices upon this compound binding and to validate the "twist-to-open" mechanism.
Methodology:
-
System Setup: The atomic model of the this compound-KCNQ2 complex obtained from cryo-EM is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
Parameterization: Force field parameters for this compound are generated.
-
Equilibration: The system is energy-minimized and then gradually heated and equilibrated under constant pressure and temperature (NPT ensemble) to relax the system.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the atomic motions.
-
Analysis: The trajectory is analyzed to measure changes in distances between key residues in the S6 helices, root-mean-square deviations (RMSD), and other structural parameters to understand the dynamics of channel opening.
Visualizations of Workflows and Signaling Consequences
This compound Discovery and Characterization Workflow
The identification and validation of this compound followed a logical and multi-faceted approach, beginning with in silico screening and progressing through detailed functional and structural studies.
Functional Consequence of this compound-Mediated KCNQ2 Activation
This compound does not trigger a classical downstream signaling cascade. Instead, its primary effect is the modulation of neuronal excitability through the enhanced efflux of potassium ions. This leads to membrane hyperpolarization, which raises the threshold for action potential firing.
Conclusion
This compound is a groundbreaking pharmacological tool that has provided novel insights into the activation mechanism of KCNQ2 channels. Its potency, selectivity, and unique "twist-to-open" mode of action distinguish it from existing KCNQ activators. The comprehensive characterization of this compound, from its virtual screening-led discovery to its detailed structural and functional analysis, provides a robust foundation for its use in basic research and as a scaffold for the development of new therapeutics for epilepsy, pain, and other disorders of neuronal hyperexcitability. Further studies are warranted to explore its effects in in vivo models and to optimize its pharmacological properties for clinical applications.
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 3. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. The conductance of KCNQ2 and its pathogenic variants is determined by individual subunit gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. General 2 — Stamou Lab [stamoulab.com]
Methodological & Application
Application Notes and Protocols for Ebio1 in In Vitro Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio1 (1-ethyl-2-benzimidazolinone) is a small molecule modulator of potassium channels that has garnered significant interest in neuroscience research. Primarily known as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, recent studies have also identified it as a potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2.[1][2] This dual activity makes this compound a valuable tool for investigating neuronal excitability, synaptic plasticity, and neuroprotection in various in vitro neuronal models.
These application notes provide a comprehensive guide for utilizing this compound in in vitro neuronal culture experiments, including its mechanism of action, experimental protocols for key applications, and expected outcomes.
Mechanism of Action
This compound exerts its effects on neurons primarily through the modulation of two key types of potassium channels:
-
Small-Conductance Calcium-Activated Potassium (SK) Channels: this compound enhances the activity of SK channels, which are critical for regulating neuronal firing patterns and afterhyperpolarization.[3] By potentiating SK channel function, this compound can dampen neuronal excitability, a mechanism that has been explored for its potential neuroprotective and anticonvulsant effects.[4][5]
-
Voltage-Gated Potassium Channel KCNQ2: this compound has been shown to directly open the KCNQ2 channel by inducing a "twist-to-open" movement of the S6 helices, which forms the channel gate.[1][6] KCNQ2 channels are crucial for controlling the resting membrane potential and preventing repetitive firing of neurons.
The activation of these channels by this compound leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in neurons.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the use of this compound in various in vitro neuronal experiments.
| Parameter | Value | Cell Type / Model | Application | Reference |
| Effective Concentration | 10 µM | HEK cells expressing KCNQ2/3, KCNQ4, KCNQ5 | Electrophysiology (Single-channel recording) | [2] |
| 30 µM | Organotypic culture of embryonic VM | Neuroprotection against AMPA excitotoxicity | [4] | |
| 100 µM | Organotypic culture of embryonic VM | Neuroprotection (less effective at this concentration) | [4] | |
| Electrophysiology | ||||
| KCNQ2 Activation | Potent and subtype-selective | CHO cells expressing KCNQ2 | Whole-cell patch-clamp | [6] |
| SK Channel Modulation | Enhances SK-mediated IAHP | Hippocampal neurons | Electrophysiology | [3] |
| Neuroprotection | ||||
| Against AMPA excitotoxicity | Prevents neuronal death | Dopaminergic neurons in organotypic culture | Cell Viability Assay | [4] |
| Against rotenone toxicity | Neuroprotective effect | Cultured human postmitotic dopaminergic neurons | Cell Viability Assay | [4] |
| Selectivity | ||||
| Other Channels | No significant effect | TREK1, BK, hERG, CaV2.1, NaV1.1 channels | Electrophysiology | [7] |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol describes the basic steps for establishing a primary neuronal culture from rodent embryos, a common model for studying the effects of compounds like this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Protocol:
-
Tissue Dissection:
-
Euthanize pregnant rodent according to approved institutional protocols.
-
Aseptically remove the embryonic horns and place them in ice-cold dissection medium.
-
Dissect the desired brain region (e.g., cortex, hippocampus) from the embryos under a dissecting microscope.
-
-
Tissue Dissociation:
-
Transfer the dissected tissue to a papain solution and incubate at 37°C for the recommended time to enzymatically digest the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-lysine coated culture vessels in pre-warmed plating medium.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 3-4 days to maintain a healthy culture environment.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording ion channel activity in cultured neurons treated with this compound.
Materials:
-
Primary neuronal culture (e.g., 14-21 days in vitro)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (e.g., K-gluconate based)
-
External solution (e.g., artificial cerebrospinal fluid - ACSF)
-
This compound stock solution (e.g., in DMSO)
Protocol:
-
Preparation:
-
Prepare fresh internal and external solutions.
-
Pull recording pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution. .
-
-
Recording:
-
Transfer the culture dish to the stage of the microscope.
-
Approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline channel activity in the absence of this compound.
-
-
This compound Application:
-
Perfuse the culture with an external solution containing the desired concentration of this compound.
-
Record changes in channel activity, such as outward currents, in response to this compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of this compound on channel properties (e.g., open probability, conductance).
-
Calcium Imaging
This protocol describes how to measure changes in intracellular calcium levels in neurons in response to this compound, which can be an indirect measure of its effect on neuronal excitability.[8][9][10][11]
Materials:
-
Primary neuronal culture
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Imaging medium (e.g., BrainPhys Imaging Optimized Medium)[8]
-
Fluorescence microscope with a camera and appropriate filter sets
-
This compound stock solution
Protocol:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in the imaging medium.
-
Incubate the neuronal culture with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh imaging medium to remove excess dye.
-
-
Imaging:
-
Place the culture dish on the microscope stage.
-
Acquire baseline fluorescence images before the application of this compound.
-
-
This compound Application:
-
Add this compound to the imaging medium at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture changes in intracellular calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity over time to quantify calcium transients.
-
Neuroprotection Assay
This protocol is designed to assess the protective effects of this compound against excitotoxicity in neuronal cultures.[12][13][14]
Materials:
-
Primary neuronal culture
-
Neurotoxic agent (e.g., NMDA, AMPA, glutamate)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Protocol:
-
Pre-treatment:
-
Treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
-
Induction of Excitotoxicity:
-
Expose the cultures to a neurotoxic agent at a concentration known to induce cell death.
-
-
Incubation:
-
Co-incubate the cells with this compound and the neurotoxic agent for the desired duration.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Compare the viability of neurons treated with this compound and the neurotoxin to control groups (untreated, toxin only, this compound only) to determine the neuroprotective effect of this compound.
-
Experimental Workflow Diagrams
Caption: Workflow for electrophysiology experiments.
Caption: Workflow for neuroprotection assays.
Conclusion
This compound is a versatile pharmacological tool for modulating neuronal activity in vitro. Its ability to activate both SK and KCNQ2 channels provides a powerful means to investigate the roles of these channels in neuronal function and dysfunction. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments utilizing this compound in their neuronal culture models. As with any experimental compound, it is recommended to perform dose-response studies to determine the optimal concentration for a specific cell type and experimental paradigm.
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-dependent neuroprotective effect of an SK3 channel agonist on excitotoxity to dopaminergic neurons in organotypic culture | PLOS One [journals.plos.org]
- 5. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of neuronal activity in cortical organoids with bioelectronic delivery of ions and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro [mdpi.com]
Preparing Ebio1 Stock Solutions in DMSO for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and use of Ebio1 stock solutions in Dimethyl Sulfoxide (DMSO) for various cell-based assays. This compound is a potent and selective activator of the KCNQ2 voltage-gated potassium channel, making it a valuable tool for studying neuronal excitability and related disorders.
Application Note
This compound is a small molecule that acts as a positive allosteric modulator of the KCNQ2 (Kv7.2) potassium channel, a key regulator of neuronal excitability.[1][2][3] Its primary mechanism of action involves a "twist-to-open" conformational change in the S6 helices of the channel, leading to an extended channel gate and increased potassium ion conductance.[1][4] This activation of KCNQ2 channels results in hyperpolarization of the neuronal membrane, which can dampen repetitive firing and reduce overall neuronal excitability.[3][5]
Due to its specific mode of action, this compound is a valuable pharmacological tool for a variety of cell-based assays, including:
-
Neuropharmacology Research: Investigating the role of KCNQ2 channels in neuronal function and dysfunction.
-
Drug Discovery: Screening for novel modulators of KCNQ2 channels for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
-
Disease Modeling: Studying the effects of KCNQ2 channel mutations and their rescue by pharmacological activators in cellular models of channelopathies.
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of stock solutions. DMSO is the most common and recommended solvent due to its high solubilizing capacity for a wide range of small molecules and its miscibility with aqueous cell culture media.[6][7] However, it is crucial to maintain the final concentration of DMSO in cell culture below 0.5% (v/v), and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use in cell-based assays.
| Parameter | Value | Reference(s) |
| Molecular Weight | 291.33 g/mol | [9] |
| EC₅₀ for KCNQ2 Activation | 247 nM | [2][9][10] |
| Solubility in DMSO | Up to 100 mM (29.13 mg/mL) | [9] |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Recommended Final DMSO Concentration in Assay | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [1][8] |
| Storage of Powder | -20°C for up to 3 years | [9] |
| Storage of DMSO Stock Solution | -20°C or -80°C in aliquots | [9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 291.33 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out 2.91 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.
-
Aliquot: Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium. This improves pipetting accuracy.
-
Prepare Working Solution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing, which can cause shearing of cellular components if cells are already present.
-
Treat Cells: Add the prepared working solution to your cells in the assay plate. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO) is included in your experimental design.
Stability and Storage Recommendations
While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for small molecule stability in DMSO should be followed to ensure the integrity of the compound.[12]
-
Minimize Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is the most critical step to preserve the stability of this compound.[11]
-
Low Temperature Storage: Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[8]
-
Protect from Light: this compound should be stored protected from light, as light exposure can degrade many small molecules.
-
Use Anhydrous DMSO: The presence of water in DMSO can promote the degradation of some compounds. It is recommended to use high-purity, anhydrous DMSO for preparing stock solutions.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on KCNQ2 channels.
References
- 1. lifetein.com [lifetein.com]
- 2. defeatingepilepsy.org [defeatingepilepsy.org]
- 3. jneurosci.org [jneurosci.org]
- 4. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | KCNQ2 channels regulate the population activity of neonatal GABAergic neurons ex vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebio1, a KCNQ2 Channel Activator, in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio1 is a potent and subtype-selective small-molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK293) cells expressing the KCNQ2 channel. The information herein is intended to guide researchers in utilizing this compound as a tool to study KCNQ2 channel function and for potential therapeutic development.
KCNQ2, along with KCNQ3, forms the molecular basis of the M-current, a critical regulator of neuronal excitability.[3] Dysfunctional KCNQ2 channels are associated with neurological disorders, including epilepsy.[4][5] this compound represents a novel chemical scaffold for KCNQ2 activation, operating through a distinct "twist-to-open" mechanism.[1][2] This mechanism involves the S6 helices, causing the channel gate to open directly.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on KCNQ2 channels expressed in HEK293 cells, as determined by electrophysiological studies.
Table 1: Potency and Efficacy of this compound on KCNQ2 Channels
| Parameter | Value | Reference |
| EC50 | 247.3 nM | [2] |
| V1/2 Shift (at 10 µM this compound) | -34.32 ± 2.00 mV | [2] |
| V1/2 (Control) | -16.65 mV | [2] |
| V1/2 (with 10 µM this compound) | -50.97 mV | [2] |
Table 2: Subtype Selectivity of this compound
| Channel | Effect of this compound | Reference |
| KCNQ2 | Potent Activator | [2] |
| KCNQ2/3 | Moderate Activity | [2] |
| KCNQ4 | Moderate Activity | [2] |
| KCNQ5 | Moderate Activity | [2] |
| hERG, BK, NaV1.1, CaV2.1, TREK1 | Negligible Activation | [2] |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the KCNQ2 channel to induce a conformational change that favors the open state. Unlike traditional activators that modulate the voltage-dependent gating, this compound employs a novel mechanism to directly open the channel pore.
Caption: Mechanism of this compound action on the KCNQ2 channel.
Experimental Protocols
The following protocols are provided as a general guide for studying the effects of this compound on KCNQ2 channels in HEK293 cells.
Cell Culture and Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human KCNQ2
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
Glass coverslips
Protocol:
-
Culture HEK293 cells in DMEM in a 37°C, 5% CO2 incubator.
-
One day before transfection, seed the cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the KCNQ2 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
(Optional) Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells for electrophysiological recordings.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
Protocol:
-
Transfer a coverslip with transfected HEK293 cells to the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Identify transfected cells (e.g., by fluorescence if co-transfected with GFP).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record KCNQ2 currents using a suitable voltage-clamp protocol. A typical protocol to elicit KCNQ2 currents involves holding the membrane potential at -80 mV and applying depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments).[6]
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound to determine its effect on channel activity.
-
To determine the voltage-dependence of activation, plot the normalized tail current amplitudes against the preceding voltage steps and fit the data with a Boltzmann function.
Caption: Experimental workflow for assessing this compound's effect on KCNQ2.
Mutagenesis Studies for Binding Site Identification
Mutagenesis studies have been crucial in identifying the binding site of this compound on the KCNQ2 channel. These experiments involve introducing point mutations in the KCNQ2 protein and then assessing the effect of these mutations on the potency of this compound.
Key Residues for this compound Binding:
-
W236
-
L299
-
I300
-
S303
-
F305
Mutations at these residues (e.g., to Alanine) have been shown to significantly decrease the potency of this compound, indicating their importance in forming the binding pocket.[2]
Conclusion
This compound is a valuable pharmacological tool for studying the KCNQ2 potassium channel. Its unique mechanism of action and subtype selectivity make it a promising lead compound for the development of novel therapeutics for KCNQ2-related channelopathies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations of KCNQ2 channel physiology and pharmacology in HEK293 cells.
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 3. e-century.us [e-century.us]
- 4. Constitutive opening of the Kv7.2 pore activation gate causes KCNQ2-developmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteromeric Kv7.2 current changes caused by loss-of-function of KCNQ2 mutations are correlated with long-term neurodevelopmental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ebio1 in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio1 is a potent and selective activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel, a key regulator of neuronal excitability. Mutations in the KCNQ2 gene are linked to neonatal epileptic encephalopathies, making this channel a critical target for the development of novel anti-seizure medications. This compound activates KCNQ2 channels through a unique mechanism, causing the S6 helices to perform a twist-to-open movement, which generates an extended channel gate with a larger conductance.[1][2] This activation of KCNQ2 channels enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing, thereby counteracting the neuronal hyperexcitability that underlies epileptic seizures. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of epilepsy to evaluate its anticonvulsant potential.
Mechanism of Action of this compound
This compound's primary mechanism of action is the positive modulation of KCNQ2 potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and for dampening excessive neuronal firing. In epilepsy, the balance between excitatory and inhibitory signals is disrupted, leading to neuronal hyperexcitability. By activating KCNQ2 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential. This ultimately reduces the likelihood of seizure initiation and propagation.
Quantitative Data from Rodent Models
The following tables summarize the quantitative data on the efficacy of this compound (also referred to as 1-EBIO in some literature) in the Genetically Epilepsy-Prone Rat (GEPR-3) model, which exhibits audiogenic (sound-induced) seizures.
Table 1: Effect of this compound on Seizure Latency in Male GEPR-3 Rats
| Dose (mg/kg, i.p.) | Time Post-Treatment (hours) | Seizure Latency (seconds) |
| 5 | 0.5 | Increased |
| 5 | 1 | Increased |
| 5 | 2 | Increased |
| 10 | 0.5 | Significantly Increased |
| 10 | 1 | Significantly Increased |
| 10 | 2 | Significantly Increased |
| 20 | 0.5 | Significantly Increased |
| 20 | 1 | Significantly Increased |
| 20 | 2 | Significantly Increased |
Table 2: Effect of this compound on Seizure Severity in Male GEPR-3 Rats
| Dose (mg/kg, i.p.) | Time Post-Treatment (hours) | Seizure Severity |
| 5 | 0.5 | Reduced |
| 5 | 1 | Reduced |
| 5 | 2 | Reduced |
| 10 | 0.5 | Significantly Reduced |
| 10 | 1 | Significantly Reduced |
| 10 | 2 | Significantly Reduced |
| 20 | 0.5 | Significantly Reduced |
| 20 | 1 | Significantly Reduced |
| 20 | 2 | Significantly Reduced |
Table 3: Effect of this compound on Seizure Latency in Female GEPR-3 Rats
| Dose (mg/kg, i.p.) | Time Post-Treatment (hours) | Seizure Latency (seconds) |
| 5 | 0.5 | Increased |
| 5 | 1 | Increased |
| 5 | 2 | Increased |
| 10 | 0.5 | Significantly Increased |
| 10 | 1 | Significantly Increased |
| 10 | 2 | Significantly Increased |
| 20 | 0.5 | Significantly Increased |
| 20 | 1 | Significantly Increased |
| 20 | 2 | Significantly Increased |
Table 4: Effect of this compound on Seizure Severity in Female GEPR-3 Rats
| Dose (mg/kg, i.p.) | Time Post-Treatment (hours) | Seizure Severity |
| 5 | 0.5 | Reduced |
| 5 | 1 | Reduced |
| 5 | 2 | Reduced |
| 10 | 0.5 | Significantly Reduced |
| 10 | 1 | Significantly Reduced |
| 10 | 2 | Significantly Reduced |
| 20 | 0.5 | Significantly Reduced |
| 20 | 1 | Significantly Reduced |
| 20 | 2 | Significantly Reduced |
Experimental Protocols
General Workflow for In Vivo Efficacy Testing of this compound
Protocol 1: Audiogenic Seizure Model in GEPR-3 Rats
This protocol is based on studies demonstrating the efficacy of 1-EBIO in genetically epilepsy-prone rats.
Materials:
-
This compound (1-Ethyl-2-benzimidazolinone)
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid dissolution)
-
Genetically Epilepsy-Prone Rats (GEPR-3s)
-
Audiogenic seizure chamber equipped with a sound source capable of producing a high-intensity stimulus (e.g., 110-120 dB)
-
Video recording equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
This compound Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute with saline containing a surfactant like Tween 80 to the desired final concentrations (e.g., for doses of 5, 10, and 20 mg/kg). Ensure the final concentration of DMSO is non-toxic to the animals.
-
Animal Handling and Baseline: Acclimate GEPR-3s to the testing room for at least 30 minutes before the experiment. A baseline audiogenic seizure response should be established for each animal prior to drug administration.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal injection at a volume of 1-2 ml/kg.
-
Seizure Induction: At specified time points post-injection (e.g., 30, 60, and 120 minutes), place the rat in the audiogenic seizure chamber and expose it to the sound stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Data Collection: Record the latency to the first sign of seizure (wild running) and the seizure severity using a standardized scoring scale (e.g., Racine scale). Video record the sessions for later review.
-
Analysis: Compare the seizure latency and severity scores between the this compound-treated and vehicle-treated groups.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This is a widely used model for screening potential anticonvulsant drugs.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male C57BL/6 mice (or other appropriate strain)
-
Observation chambers
-
Video recording equipment
-
Syringes and needles for i.p. injection
Procedure:
-
This compound Preparation: Prepare this compound and vehicle solutions as described in Protocol 1.
-
Animal Handling: Acclimate mice to the testing environment.
-
Administration: Administer this compound or vehicle i.p. at various doses.
-
PTZ Injection: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.).
-
Data Collection: Immediately after PTZ injection, place the mouse in an observation chamber and record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the occurrence of tonic hindlimb extension. Seizure severity should be scored.
-
Analysis: Analyze the data to determine if this compound treatment increases the latency to seizures and reduces their severity compared to the vehicle group.
Protocol 3: Kainic Acid-Induced Seizure Model in Rats
This model is used to study temporal lobe epilepsy.
Materials:
-
This compound
-
Vehicle
-
Kainic acid
-
Male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus (for intrahippocampal injection) or i.p. injection supplies
-
EEG recording equipment (optional, but recommended)
-
Video recording equipment
Procedure:
-
This compound Preparation: Prepare this compound and vehicle solutions.
-
Animal Handling and Surgery (if applicable): For intrahippocampal kainic acid administration, rats should be anesthetized and placed in a stereotaxic frame for cannula implantation. Allow for a recovery period post-surgery.
-
Administration: Administer this compound or vehicle.
-
Kainic Acid Injection: After the pretreatment period, administer kainic acid either systemically (e.g., 10-15 mg/kg, i.p.) or via the implanted cannula into the hippocampus.
-
Data Collection: Monitor the animals for seizure activity for several hours. Score the seizures based on the Racine scale. If using EEG, record epileptiform activity.
-
Analysis: Compare the latency to onset of status epilepticus, seizure severity, and duration between the this compound and vehicle groups.
Pharmacokinetics and Brain Distribution
Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound in rodents, including its half-life, bioavailability, and brain-to-plasma ratio. Therefore, it is highly recommended that researchers conduct a preliminary pharmacokinetic study to determine these parameters in their specific rodent model and strain. This will be crucial for optimizing dosing regimens and interpreting efficacy data.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of epilepsy due to its specific mechanism of action on KCNQ2 channels. The provided protocols offer a framework for the in vivo evaluation of this compound in various rodent models of epilepsy. Researchers should carefully consider the specific aims of their study when selecting a model and dose range. The inclusion of a preliminary pharmacokinetic assessment is strongly advised to ensure the robust design and interpretation of efficacy studies.
References
Application Notes and Protocols for Ebio1, a KCNQ2 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio1 is a potent and subtype-selective small-molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2][[“]] KCNQ2 channels are crucial for neuronal excitability, and their dysfunction is linked to neurological disorders such as epilepsy.[4][5] this compound represents a valuable pharmacological tool for studying KCNQ2 channel function and a potential scaffold for the development of novel therapeutics.[1][6]
Unlike traditional KCNQ activators that primarily modulate the voltage-dependent gating of the channel, this compound employs a unique "twist-to-open" mechanism.[1][6] It directly engages the channel gate, leading to an extended open state with increased conductance.[1][7][8] This document provides detailed application notes and protocols for utilizing this compound to activate KCNQ2 channels, with a focus on determining its optimal concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on KCNQ2 channels as reported in the literature.
| Parameter | Value | Channel Type | Experimental System | Reference |
| EC50 | 247.3 nM | KCNQ2 | Not specified | [2] |
| EC50 | 247 nM | KCNQ2 | Not specified | [9] |
| Effect at 10 µM | 34.32 ± 2.00 mV leftward shift in V1/2 of activation | KCNQ2 | Not specified | [2] |
Note: The half-maximal activation voltage (V1/2) was shifted from -16.65 mV to -50.97 mV in the presence of 10 µM this compound.[2]
Mechanism of Action
This compound binds to a pocket in the pore domain of the KCNQ2 channel.[1] This binding induces a conformational change in the S6 helices, causing them to twist and open the channel gate.[1][6] This mechanism is distinct from other activators and results in both an increased open probability and a larger single-channel conductance.[9][10]
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 3. consensus.app [consensus.app]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium current inactivation as a novel pathomechanism for KCNQ2 developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Supplier | CAS 339287-36-4 | Tocris Bioscience [tocris.com]
- 10. A small-molecule activation mechanism that directly opens the KCNQ2 channel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Studying the Effects of Ebio1 on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebio1 has been identified as a potent and subtype-selective activator of the KCNQ2/3 voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their modulation can have profound effects on synaptic transmission and plasticity.[3][4] KCNQ2 subunits are notably expressed in axons and presynaptic terminals, where they are positioned to influence neurotransmitter release.[5][6] This document provides detailed protocols for investigating the effects of this compound on various aspects of synaptic function, including basal synaptic transmission, neurotransmitter release probability, and long-term synaptic plasticity.
Signaling Pathway of this compound-Mediated Modulation of Synaptic Transmission
This compound exerts its effects by directly activating KCNQ2/3 channels.[1][2] Presynaptically located KCNQ2 channels interact with the SNARE protein Syntaxin 1A, a key component of the vesicle fusion machinery.[5] Activation of these channels by this compound is hypothesized to hyperpolarize the presynaptic membrane, which can in turn reduce the opening probability of voltage-gated calcium channels (VGCCs) upon arrival of an action potential. This leads to a decrease in calcium influx, a critical step for synaptic vesicle fusion, thereby reducing the probability of neurotransmitter release.
Caption: Proposed signaling pathway for this compound's effect on synaptic transmission.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Spontaneous and Evoked Postsynaptic Currents
This protocol is designed to assess the effects of this compound on both spontaneous and evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents in cultured neurons or acute brain slices.
Materials:
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
-
Pharmacological agents to isolate specific currents (e.g., TTX, AP5, CNQX, picrotoxin)
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
K-gluconate based intracellular solution for EPSC/IPSP recording (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 KCl, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
For spontaneous EPSCs (sEPSCs): Hold the neuron at -70 mV. Record baseline activity for 5-10 minutes.
-
For spontaneous IPSCs (sIPSCs): Hold the neuron at 0 mV or a potential calculated based on the chloride reversal potential. Record baseline activity for 5-10 minutes.
-
For evoked EPSCs/IPSCs: Place a stimulating electrode near the patched neuron to evoke synaptic responses. Deliver stimuli at a low frequency (e.g., 0.1 Hz).
-
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record sEPSCs/sIPSCs or evoked currents for at least 10-15 minutes in the presence of this compound.
-
Washout: Perfuse with normal aCSF to observe any reversal of effects.
-
Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application.
Expected Outcome: Based on the known function of KCNQ2 channel activators, this compound is expected to decrease the frequency of spontaneous postsynaptic currents and the amplitude of evoked currents, consistent with a reduction in neurotransmitter release probability.
Paired-Pulse Ratio (PPR) to Assess Presynaptic Release Probability
PPR is a measure of short-term plasticity that can indicate changes in the probability of neurotransmitter release.
Protocol:
-
Follow the setup for evoked postsynaptic current recordings as described above.
-
Deliver pairs of stimuli with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).
-
Record the amplitude of the first (P1) and second (P2) postsynaptic currents.
-
Calculate the PPR as P2/P1.
-
Record baseline PPR.
-
Apply this compound and repeat the paired-pulse stimulation protocol.
-
Analysis: An increase in PPR in the presence of this compound would suggest a decrease in the initial release probability.
Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
These protocols assess the effect of this compound on synaptic plasticity.
LTP Induction Protocol:
-
Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply this compound at the desired concentration and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence and absence of this compound.
LTD Induction Protocol:
-
Obtain a stable baseline of evoked fEPSPs for at least 20 minutes.
-
Apply this compound.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[7]
-
Record fEPSPs for at least 60 minutes post-LFS.
-
Compare the degree of depression in the presence and absence of this compound.
Expected Outcome: By suppressing neuronal excitability, this compound may inhibit the induction of LTP and facilitate the induction of LTD.
Caption: General experimental workflow for studying this compound effects.
Data Presentation
Summarize all quantitative data in tables for clear comparison.
Table 1: Effect of this compound on Spontaneous Synaptic Currents
| Parameter | Control | This compound (Concentration) | Washout |
| sEPSC Frequency (Hz) | |||
| sEPSC Amplitude (pA) | |||
| sIPSC Frequency (Hz) | |||
| sIPSC Amplitude (pA) |
Table 2: Effect of this compound on Evoked Synaptic Transmission and Plasticity
| Parameter | Control | This compound (Concentration) |
| Evoked EPSC Amplitude (pA) | ||
| Paired-Pulse Ratio (at 50ms ISI) | ||
| LTP (% of baseline) | ||
| LTD (% of baseline) |
Conclusion
The provided protocols offer a comprehensive framework for elucidating the effects of the KCNQ2/3 channel activator this compound on synaptic transmission. By systematically evaluating its impact on basal synaptic events, presynaptic release probability, and long-term plasticity, researchers can gain valuable insights into the therapeutic potential of this compound for neurological disorders characterized by neuronal hyperexcitability. The expected outcomes are based on the known roles of KCNQ channels in regulating neuronal function.
References
- 1. Item - Polarized Axonal Surface Expression of Neuronal KCNQ Potassium Channels Is Regulated by Calmodulin Interaction with KCNQ2 Subunit - figshare - Figshare [figshare.com]
- 2. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCNQ2 Is a Nodal K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarized Axonal Surface Expression of Neuronal KCNQ Potassium Channels Is Regulated by Calmodulin Interaction with KCNQ2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Interaction of Syntaxin 1A with KCNQ2: Possible Implications for Specific Modulation of Presynaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the neuronal KCNQ2 channel by Src--a dual rearrangement of the cytosolic termini underlies bidirectional regulation of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced release probability prevents vesicle depletion and transmission failure at dynamin mutant synapses - PMC [pmc.ncbi.nlm.nih.gov]
Ebio1: Application Notes and Protocols for Use in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule Ebio1 has emerged as a potent and selective activator of specific ion channels, making it a valuable tool for researchers in neuroscience, pharmacology, and drug discovery. The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels, allowing for detailed electrophysiological characterization. This document provides comprehensive application notes and detailed protocols for the use of this compound in conjunction with the Xenopus oocyte expression system.
Mechanism of Action
This compound is primarily characterized as a potent activator of the voltage-gated potassium channel KCNQ2. Its mechanism involves a direct interaction with the channel protein, leading to an extended channel gate and a larger conductance at saturating voltages. This unique "twist-to-open" movement of the S6 helices distinguishes its action from many other ion channel modulators.
Applications in Xenopus Oocyte Expression Systems
The Xenopus oocyte system is ideal for studying the effects of this compound on a variety of heterologously expressed ion channels. Key applications include:
-
Pharmacological Characterization: Determining the potency and efficacy of this compound on specific ion channel subtypes.
-
Mechanism of Action Studies: Elucidating the molecular interactions between this compound and the target channel protein.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the effects of chemical modifications to this compound on its activity.
-
Screening for Novel Channel Modulators: Using this compound as a reference compound in screens for new activators or inhibitors.
-
Investigating Channel Gating and Kinetics: Analyzing how this compound alters the biophysical properties of ion channels.
Data Presentation: this compound Activity Profile
The following tables summarize the quantitative data on the effects of this compound on various ion channels expressed in Xenopus oocytes.
Table 1: this compound Potentiation of KCNQ Channels
| Channel Subtype | This compound Concentration | Fold Increase in Current (Mean ± SEM) | EC50 (µM) | Reference |
| KCNQ2 | 10 µM | Data not available | Potent activator | [1][2] |
| KCNQ2/KCNQ3 | 10 µM | Data not available | Data not available | [3] |
| KCNQ4 | 10 µM | Data not available | Data not available | [3] |
| KCNQ5 | 10 µM | Data not available | Data not available | [3] |
Table 2: Selectivity Profile of this compound on Various Ion Channels
The following data is derived from studies where various ion channels were expressed in Xenopus oocytes and tested with this compound. The effects are summarized from visual inspection of published current traces at a concentration of 10 µM.
| Ion Channel | Expressed in | Effect of 10 µM this compound | Approximate % Modulation | Reference |
| TREK-1 (K2P2.1) | Xenopus oocytes | No significant effect | ~0% | [1] |
| BK (KCa1.1) | Xenopus oocytes | No significant effect | ~0% | [1] |
| hERG (Kv11.1) | Xenopus oocytes | Slight inhibition | ~ -10% | [1] |
| CaV2.1 (P/Q-type) | Xenopus oocytes | No significant effect | ~0% | [1] |
| NaV1.1 (SCN1A) | Xenopus oocytes | No significant effect | ~0% | [1] |
Note: The percentage modulation is an estimation based on graphical data and should be considered semi-quantitative.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound in experiments with Xenopus oocytes expressing target ion channels.
Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection
This protocol outlines the standard procedure for preparing oocytes for injection with complementary RNA (cRNA) encoding the ion channel of interest.
Materials:
-
Mature female Xenopus laevis
-
OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)
-
Collagenase solution (2 mg/mL in OR-2)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6)
-
cRNA of the target ion channel (0.1 - 1 µg/µL)
-
Microinjection setup (e.g., Nanoject)
Procedure:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog and place them in OR-2 solution.
-
Tease the ovarian lobes into small clumps of oocytes.
-
Incubate the oocyte clumps in collagenase solution for 1-2 hours with gentle agitation to defolliculate the oocytes.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase.
-
Manually select stage V-VI oocytes with a clear animal and vegetal pole separation.
-
Inject each oocyte with 20-50 nL of the target ion channel cRNA solution into the cytoplasm.
-
Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamicin at 16-18°C for 2-7 days to allow for channel expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording and this compound Application
This protocol describes the procedure for recording ion channel activity using TEVC and applying this compound to assess its effects.
Materials:
-
Xenopus oocytes expressing the target ion channel
-
TEVC setup (amplifier, micromanipulators, recording chamber)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording solution (ND96 or a specific buffer tailored to the ion channel under study)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential appropriate for the target channel (e.g., -80 mV for many potassium channels).
-
Record baseline ion channel activity using a suitable voltage protocol (e.g., voltage steps or ramps).
-
Prepare working solutions of this compound by diluting the stock solution in the recording solution to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Apply the this compound-containing solution to the oocyte via the perfusion system.
-
Allow sufficient time for the drug effect to reach a steady state before recording the channel activity again using the same voltage protocol.
-
To determine the dose-response relationship, apply a range of this compound concentrations in an escalating manner, with washout periods in between if the effect is reversible.
-
Analyze the data to quantify the effect of this compound on parameters such as current amplitude, activation/inactivation kinetics, and voltage-dependence of gating.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on KCNQ2 channels.
Caption: Experimental workflow for TEVC recording with this compound.
References
Application Note: Combining EBI1 (GPR183) Research with Fluorescence Imaging Techniques
An initial search for "Ebio1" did not yield a recognized gene or protein. The query was likely a typographical error for EBI1 , also known as GPR183 (G protein-coupled receptor 183). This document will proceed with the assumption that the topic of interest is EBI1/GPR183.
Introduction
EBI1 (Epstein-Barr virus-induced gene 1), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a critical role in the immune system.[1] It is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), and its primary function is to guide the migration of immune cells such as B cells, T cells, and dendritic cells to specific locations within lymphoid organs.[1][2] GPR183 signaling is primarily coupled through the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events that culminate in chemotaxis.[3][4] Given its role in coordinating immune responses, GPR183 is a significant target for drug development in the context of autoimmune diseases, inflammatory conditions, and certain viral infections.[2][4][5]
Fluorescence imaging techniques offer powerful, non-invasive, and high-content methods to study the biology of GPR183 in real-time and at the subcellular level.[6][7][8] These approaches are essential for elucidating receptor localization, trafficking, protein-protein interactions, and downstream signaling functions. This document provides detailed protocols for applying key fluorescence imaging techniques to the study of GPR183.
Visualizing GPR183 Cellular Localization via Immunofluorescence
Application: Immunofluorescence (IF) is a cornerstone technique used to determine the subcellular distribution of endogenous or epitope-tagged GPR183 in fixed cells.[9] This method helps researchers visualize whether the receptor is predominantly on the plasma membrane, within intracellular compartments, or if its localization changes under different physiological conditions or upon mutations.
GPR183 Signaling Pathway
Caption: GPR183 (EBI1) signaling pathway initiated by oxysterol binding.
Experimental Protocol: Indirect Immunofluorescence
-
Cell Culture and Preparation:
-
Seed cells (e.g., HEK293T, CHO-K1, or a relevant immune cell line like Ramos B cells) onto sterile glass coverslips in a 24-well plate. If studying endogenous GPR183, ensure the cell line has sufficient expression. For overexpression studies, transfect cells with a plasmid encoding GPR183 (with or without an epitope tag like HA or FLAG) 24 hours prior to the experiment.
-
Allow cells to adhere and grow to 60-80% confluency.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash cells once with 1x Phosphate-Buffered Saline (PBS).
-
Add 500 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature (RT).
-
Aspirate PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add 500 µL of permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at RT. (Note: This step is required for intracellular targets but may be omitted for solely surface-expressed proteins).
-
Wash three times with PBS.
-
Add 500 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS) and incubate for 1 hour at RT to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against GPR183 (or the epitope tag) in antibody dilution buffer (e.g., 1% BSA in PBS).
-
Aspirate the blocking buffer and add 200-300 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C or for 1-2 hours at RT in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the antibody dilution buffer. Protect from light from this point forward.
-
Add 200-300 µL of the diluted secondary antibody solution and incubate for 1 hour at RT in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each in the dark.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Carefully remove the coverslip from the well and mount it onto a glass slide using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the cells using a confocal or widefield fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Immunofluorescence Workflow
Caption: Workflow for indirect immunofluorescence of GPR183.
Tracking GPR183 Trafficking with Live-Cell Imaging
Application: Live-cell imaging allows for the dynamic tracking of GPR183 movement, particularly its internalization from the plasma membrane following agonist stimulation.[10][11] By fusing a fluorescent protein (e.g., GFP, mCherry) to the C-terminus of GPR183, researchers can monitor receptor endocytosis in real-time, providing insights into desensitization, regulation, and recycling pathways.
Experimental Protocol: Agonist-Induced Internalization
-
Plasmid Construction and Transfection:
-
Construct a plasmid encoding GPR183 with a fluorescent protein (e.g., EGFP) fused to its C-terminus (GPR183-EGFP). The C-terminus is typically chosen to avoid interfering with N-terminal ligand binding.
-
Seed HEK293 or other suitable cells onto glass-bottom imaging dishes.
-
Transfect cells with the GPR183-EGFP plasmid 24-48 hours before imaging, aiming for moderate expression levels to avoid artifacts.
-
-
Imaging Preparation:
-
On the day of imaging, replace the culture medium with pre-warmed imaging buffer (e.g., HBSS or phenol red-free DMEM) supplemented with HEPES to maintain pH.
-
Place the dish on the microscope stage equipped with a temperature and CO₂-controlled environmental chamber, maintaining conditions at 37°C and 5% CO₂.
-
-
Baseline Imaging:
-
Using a confocal microscope, locate a field of view with healthy, fluorescent cells.
-
Acquire baseline images for 2-5 minutes to ensure cell stability and establish the initial localization of GPR183-EGFP, which should be predominantly at the plasma membrane. Use the 488 nm laser for EGFP excitation.
-
-
Agonist Stimulation and Time-Lapse Acquisition:
-
Prepare a stock solution of the GPR183 agonist, 7α,25-OHC.
-
Carefully add the agonist to the imaging dish to reach a final concentration known to induce internalization (e.g., 10-100 nM).
-
Immediately start a time-lapse acquisition, capturing images every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Analyze the resulting image series. Observe the translocation of the fluorescent signal from the plasma membrane to intracellular puncta, which represent endocytic vesicles.
-
Quantify internalization by measuring the decrease in plasma membrane fluorescence intensity and the corresponding increase in intracellular fluorescence intensity over time using software like ImageJ/Fiji.
-
Live-Cell Imaging Workflow
Caption: Workflow for live-cell imaging of GPR183 internalization.
Quantitative Data Summary: Receptor Trafficking
| Parameter | Description | Representative Value | Reference |
| Agonist Concentration | Concentration of 7α,25-OHC used to induce internalization and chemotaxis. | 10 nM | [4] |
| Time to Max Internalization | Time required to observe the peak level of receptor internalization after agonist addition. | 15 - 30 minutes | Varies by cell type |
| Internalization Rate (t½) | The half-life of the receptor population at the plasma membrane post-stimulation. | 5 - 10 minutes | Varies by cell type |
Probing GPR183 Interactions with FRET
Application: Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying protein-protein interactions in living cells.[12][13] It can be used to measure the proximity (within 1-10 nm) between GPR183 and its interacting partners, such as G protein subunits (e.g., Gαi) or β-arrestin, upon agonist stimulation.[7][14]
Experimental Protocol: GPR183 and β-Arrestin Interaction
-
Plasmid Construction and FRET Pair Selection:
-
Select a suitable FRET pair, such as Cerulean (CFP, donor) and Venus (YFP, acceptor).
-
Create two plasmids: one encoding GPR183 fused to the CFP donor at its C-terminus (GPR183-CFP) and another encoding β-arrestin-2 fused to the YFP acceptor (β-arrestin-YFP).
-
-
Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293) on glass-bottom imaging dishes.
-
Co-transfect the cells with both GPR183-CFP and β-arrestin-YFP plasmids. It is crucial to optimize the ratio of the plasmids to achieve comparable expression levels.
-
Prepare control samples: cells expressing only the donor (GPR183-CFP) and cells expressing only the acceptor (β-arrestin-YFP) to determine spectral bleed-through.
-
-
FRET Imaging (Acceptor Photobleaching Method):
-
Place the dish on a confocal microscope stage with an environmental chamber (37°C, 5% CO₂).
-
Pre-Bleach Imaging: In a co-transfected cell, acquire images in both the donor (CFP) and acceptor (YFP) channels before and after agonist stimulation (e.g., 100 nM 7α,25-OHC for 5-10 minutes, which should recruit β-arrestin to the receptor).
-
Photobleaching: Select a region of interest (ROI) where the receptor and β-arrestin have co-localized (e.g., at the plasma membrane or in endosomes). Use a high-intensity laser (e.g., 514 nm for YFP) to selectively photobleach the acceptor fluorophore (Venus) within the ROI until its signal is significantly reduced.
-
Post-Bleach Imaging: Immediately after bleaching, acquire another image in the donor (CFP) channel.
-
-
Data Analysis:
-
If FRET was occurring, the donor's fluorescence (CFP) will be partially quenched. After the acceptor (YFP) is bleached, this quenching is relieved, resulting in an increase in the donor's fluorescence intensity (dequenching).
-
Calculate the FRET efficiency (E) in the ROI using the formula: E = (I_post - I_pre) / I_post where I_post is the donor intensity after bleaching and I_pre is the donor intensity before bleaching.
-
A significant increase in donor fluorescence post-bleach indicates a direct interaction between GPR183 and β-arrestin.
-
FRET Assay Principle and Workflow
Caption: Principle and workflow for FRET-based protein interaction assays.
Quantitative Data Summary: FRET Assays
| Parameter | Description | Representative Value | Reference |
| FRET Efficiency (E) | The fraction of energy transferred from donor to acceptor. Higher E indicates closer proximity. | 5% - 25% | [15] (General Range) |
| Dissociation Constant (Kᴅ) | Affinity of the protein-protein interaction. Can be estimated from titration FRET experiments. | nM to µM range | [15] |
| Föster Distance (R₀) | The distance at which FRET efficiency is 50% for a given donor-acceptor pair. | ~5 nm (CFP-YFP) | Varies by pair |
Measuring GPR183 Function with Calcium Imaging
Application: While GPR183 primarily signals through Gαi, which inhibits cAMP production, co-transfection of Gαi-coupled receptors with a chimeric G-protein (e.g., Gαqi) or in certain cellular contexts can lead to the activation of the Gαq pathway and subsequent release of intracellular calcium (Ca²⁺).[16] Monitoring these Ca²⁺ transients with fluorescent indicators provides a robust, high-throughput functional readout of receptor activation.[17][18]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Line Preparation:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing GPR183.
-
To reliably couple the Gαi receptor to calcium release, co-transfect with a plasmid for a chimeric G protein like Gαqi4myr.[16]
-
Seed the cells in a 96-well black, clear-bottom plate 24 hours prior to the assay.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM. The loading buffer typically contains the dye and a mild detergent like Pluronic F-127 in an appropriate assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of assay buffer to remove excess extracellular dye.
-
After the final wash, leave 100 µL of assay buffer in each well.
-
-
Signal Measurement:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) or an automated fluorescence microscope equipped with an injection head.
-
Set the instrument to excite at ~485 nm and read emission at ~525 nm for Fluo-4.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then injects a specific volume (e.g., 25 µL) of the GPR183 agonist (7α,25-OHC) or antagonist into the wells while continuously reading the fluorescence signal.
-
Continue recording for another 2-3 minutes to capture the full calcium transient (a rapid increase followed by a slower decay).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Plot the fluorescence response over time.
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration to calculate the EC₅₀ value.
-
Calcium Imaging Workflow
Caption: Workflow for a GPR183 functional assay using calcium imaging.
Quantitative Data Summary: Functional Assays
| Parameter | Description | Representative Value | Reference |
| EC₅₀ (Agonist) | The concentration of an agonist that provokes a response halfway between the baseline and maximum response. | 209 nM (for a synthetic agonist) | [16] |
| IC₅₀ (Antagonist) | The concentration of an antagonist that inhibits the response to a fixed agonist concentration by 50%. | Varies by compound | N/A |
| Signal Window (S/B) | The ratio of the maximum signal (agonist-stimulated) to the background signal (unstimulated). | > 3-fold | Assay dependent |
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crispr-casx.com [crispr-casx.com]
- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Live-cell Imaging of Endocytic Transport using Functionalized Nanobodies in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Live cell imaging for studying g protein-coupled receptor activation in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting Ebio1 solubility and precipitation in aqueous buffers
Technical Support Center: Ebio1
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on addressing common challenges related to its solubility and potential for precipitation in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and subtype-selective small molecule activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1] Its primary mechanism involves binding to the channel and inducing a unique "twist-to-open" movement of the S6 helices that form the channel's gate.[1][2] This action creates an extended channel gate with a larger conductance, effectively opening the channel.[2][3]
Q2: I'm observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A2: This is a common issue. This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[4][5] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The rapid change in solvent polarity causes the compound to "crash out" of the solution because its solubility limit is exceeded in the final aqueous environment.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended and most common solvent for preparing a high-concentration stock solution of this compound is DMSO.[6][7] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-100 mM) that can be stored for long periods at -20°C or -80°C.[6][7][8] It is also soluble in ethanol, though to a lesser extent than in DMSO.[6]
Q4: How can I prevent my this compound from precipitating during the preparation of my working solution?
A4: To prevent precipitation, it is crucial to manage the dilution process carefully. Here are several effective strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiment.[9]
-
Use a Stepwise Dilution Method: Instead of a single large dilution, perform one or more intermediate dilution steps in 100% DMSO before the final dilution into your aqueous buffer. This reduces the concentration gradient during the final dilution step.[9]
-
Ensure Rapid Mixing: When performing the final dilution, add the this compound stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid dispersal and prevents localized high concentrations of the compound that can trigger precipitation.[4]
-
Pre-warm the Aqueous Buffer: Gently warming your experimental buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, ensure this temperature is compatible with your experimental setup.[9]
Q5: My experiment requires a higher concentration of this compound than I can achieve without precipitation. What are my options?
A5: If you need to work at concentrations near the solubility limit of this compound, you may need to modify your buffer. For in vitro kinase or binding assays (not cell-based assays without prior validation), the inclusion of a small amount of a non-ionic surfactant or detergent may help to maintain solubility.[10] For in vivo studies, formulation vehicles containing co-solvents like PEG300 and surfactants such as Tween-80 are often necessary to achieve the required concentration and stability.[7]
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 mM | 29.13 mg/mL | [6] |
| Ethanol | 20 mM | 5.83 mg/mL | [6] |
Note: The molecular weight of this compound is 291.32 g/mol . Data is for guidance; batch-specific variations may occur.[3][6]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a final working concentration of 10 µM in an aqueous buffer.
Materials:
-
This compound powder (MW: 291.32 g/mol )
-
100% Anhydrous/Hygroscopic DMSO[7]
-
Aqueous experimental buffer (e.g., PBS, HEPES, TRIS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock, you will need 2.91 mg of this compound (Mass = 10 mmol/L * 0.001 L * 291.32 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO (e.g., 1 mL for 2.91 mg).
-
Vortex the solution vigorously until the this compound powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[7][8]
-
-
Prepare 10 µM Working Solution in Aqueous Buffer:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Set a vortex mixer to a medium-high speed.
-
Place a tube containing the final volume of your pre-warmed (if applicable) aqueous buffer on the vortexer (e.g., 999 µL for a final volume of 1 mL).
-
While the buffer is vortexing, add the required volume of the 10 mM stock solution (e.g., 1 µL) dropwise into the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure the solution is homogenous.
-
The final DMSO concentration in this example is 0.1%. This solution is now ready for your experiment.
-
Visualizations
Troubleshooting this compound Precipitation
Mechanism of KCNQ2 Channel Activation by this compound
References
- 1. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Supplier | CAS 339287-36-4 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing Ebio1 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of Ebio1, particularly when used at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype at high this compound concentrations. | Off-target effects are more likely to occur at higher concentrations where the compound may bind to secondary targets with lower affinity. | - Concentration Optimization: Perform a dose-response curve to identify the minimal effective concentration of this compound for your specific assay. - Selectivity Profiling: Test this compound against a broader panel of related and unrelated targets to identify potential off-target interactions. - Control Experiments: Include negative controls (vehicle only) and positive controls (known activators of suspected off-target pathways) to help interpret the results. |
| Observed cellular toxicity or apoptosis not consistent with KCNQ2 activation. | High concentrations of any small molecule can lead to non-specific toxicity. This could also be an indication of off-target effects on critical cellular pathways. | - Viability Assays: Conduct cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment to assess this compound's toxicity profile in your cell model. - Apoptosis Markers: Measure markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the observed toxicity is due to programmed cell death. |
| Difficulty replicating published results. | Experimental conditions can significantly impact the activity and specificity of this compound. | - Verify Compound Integrity: Ensure the purity and stability of your this compound stock. - Standardize Protocols: Carefully review and standardize all experimental parameters, including cell density, incubation times, and buffer compositions. - Use Appropriate Controls: Always include appropriate positive and negative controls in your experiments to ensure assay performance. |
| This compound appears to have reduced potency in your assay. | The expression level of KCNQ2 in your cell model may be low, or the specific isoform may have different sensitivity. | - Target Expression Analysis: Confirm the expression of KCNQ2 in your experimental system using techniques like qPCR or Western blotting. - Consider Cell Line: If possible, use a cell line known to express high levels of KCNQ2 or a heterologous expression system. |
Frequently Asked Questions (FAQs)
1. What is the known on-target mechanism of action for this compound?
This compound is a potent and subtype-selective activator of the KCNQ2 voltage-gated potassium channel.[1][2][3][[“]] It functions through a novel "twist-to-open" mechanism, directly engaging the channel gate and causing the S6 helices to move, which opens the KCNQ2 gate.[1][3][5] This mechanism is distinct from other known voltage-gated ion channel activators.[1][3][5]
2. How selective is this compound for KCNQ2 over other ion channels?
This compound has demonstrated high selectivity for KCNQ2. Studies have shown that it has negligible effects on other ion channels, including hERG, BK, NaV1.1, CaV2.1, and TREK1, at concentrations where it potently activates KCNQ2.[6][7] It shows moderate activity for KCNQ2/3, KCNQ4, and KCNQ5 channels.[6]
3. What are the potential off-target effects of this compound, especially at high concentrations?
While this compound is highly selective, using it at concentrations significantly above its EC50 increases the risk of off-target binding to proteins with lower affinity. The specific off-targets at high concentrations have not been exhaustively characterized. General principles suggest that at high concentrations, any small molecule can exhibit non-specific binding, potentially leading to unexpected phenotypes or cellular toxicity.
4. What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. It is recommended to perform a dose-response curve starting from the EC50 value of approximately 247.3 nM to determine the lowest concentration that produces the desired on-target effect in your system.[6] Using concentrations significantly higher than 10 µM may increase the likelihood of off-target effects.[6][7]
5. How can I experimentally identify potential off-target effects of this compound?
Several experimental strategies can be employed to identify off-target effects:
-
Proteome-wide screening: Techniques like chemical proteomics can identify direct binding partners of this compound in an unbiased manner.[8][9]
-
Computational approaches: In silico methods, such as docking simulations against a library of protein structures, can predict potential off-target interactions.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement and identify off-target binding in a cellular context.[8]
-
Phenotypic screening: Comparing the cellular phenotype induced by this compound with that of known modulators of other pathways can provide clues about potential off-target activities.
6. What are the best practices for minimizing off-target effects in my experiments?
-
Use the lowest effective concentration: As determined by a dose-response analysis.[12]
-
Use appropriate controls: Including vehicle controls and cells not expressing the primary target (if possible).
-
Confirm on-target engagement: Use methods like patch-clamp electrophysiology to confirm KCNQ2 activation.
-
Consider compound delivery: For in vivo studies, the delivery method can influence compound concentration and distribution, affecting potential off-target effects.
-
Validate findings with structurally distinct activators: If possible, use another KCNQ2 activator with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity.
Quantitative Data Summary
Table 1: Potency and Efficacy of this compound on KCNQ2
| Parameter | Value | Reference |
| EC50 for KCNQ2 activation | 247.3 nM | [6] |
| Half-maximal activation voltage (V1/2) shift at 10 µM | -34.32 ± 2.00 mV | [6] |
Table 2: Selectivity Profile of this compound against Other Ion Channels
| Ion Channel | Effect at 10 µM | Reference |
| KCNQ2/3 | Moderate activation | [6] |
| KCNQ4 | Moderate activation | [6] |
| KCNQ5 | Moderate activation | [6][13] |
| hERG | Negligible effect | [6][7] |
| BK | Negligible effect | [6][7] |
| NaV1.1 | Negligible effect | [6][7] |
| CaV2.1 | Negligible effect | [6][7] |
| TREK1 | Negligible effect | [6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Confirm this compound On-Target Activity
-
Cell Preparation: Culture cells expressing KCNQ2 channels (e.g., CHO or HEK293 cells) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Apply a series of voltage steps from -90 mV to +60 mV in 10-mV increments to elicit KCNQ2 currents.[3]
-
This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +50 mV) before and after this compound application to quantify the activation effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
-
Cell Treatment: Treat intact cells with either vehicle or a high concentration of this compound.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein and any potential off-targets. A shift in the thermal stability of a protein in the presence of this compound indicates a binding interaction.
Visualizations
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal approach to identify unsuspected drug targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
Optimizing Ebio1 Incubation for Maximal KCNQ2 Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the use of Ebio1, a potent and selective activator of the KCNQ2 potassium channel. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your experiments for maximal and reproducible KCNQ2 activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal KCNQ2 activation?
For typical electrophysiological recordings (e.g., patch-clamp), the concept of a prolonged "incubation time" is less critical for a direct-acting small molecule like this compound. The key is to allow sufficient time for the compound to reach a steady-state concentration in the recording chamber and exert its effect on the channels. In most experimental setups, the effect of this compound on KCNQ2 channels is rapid, occurring within seconds to a few minutes of application. Maximal activation is typically observed once the perfusion system has completely exchanged the solution containing this compound.
We recommend monitoring the KCNQ2 current in real-time during this compound application. The current will increase and stabilize, indicating that the maximal effect at that concentration has been reached. For consistency, applying this compound for a standardized period (e.g., 2-5 minutes) before recording the final data is advisable.
Q2: What is the recommended concentration range for this compound?
This compound is a potent KCNQ2 activator with a reported half-maximal effective concentration (EC50) of approximately 247.3 nM.[1] For initial experiments, a concentration range of 100 nM to 1 µM is recommended to observe a significant effect. A concentration of 10 µM has been shown to produce a dramatic leftward shift in the half-maximal activation voltage (V1/2) of the KCNQ2 channel.[1]
Q3: What is the mechanism of action for this compound on KCNQ2 channels?
This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism.[1][2] Unlike conventional activators that modulate the voltage-sensing domain, this compound directly interacts with the channel's gate. This interaction generates an extended channel gate with a larger conductance, leading to increased potassium ion flow.[2]
Q4: Is this compound selective for KCNQ2 channels?
Yes, this compound is highly selective for KCNQ2 channels. It shows moderate activity on KCNQ2/3, KCNQ4, and KCNQ5 channels but has negligible effects on other ion channels such as hERG, BK, NaV1.1, and CaV2.1.[1]
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in DMSO and store it at -20°C. Further dilutions to the final working concentration should be made in the extracellular recording solution on the day of the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on KCNQ2 currents. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Degraded this compound stock solution: Improper storage may have led to compound degradation. 3. Issues with the expression system: Low KCNQ2 channel expression in the cells. 4. Problem with the perfusion system: The compound is not reaching the cells effectively. | 1. Verify the calculations for your working solution. Try a higher concentration within the recommended range (e.g., 1-10 µM). 2. Prepare a fresh stock solution of this compound. 3. Confirm KCNQ2 expression using a positive control (e.g., a known KCNQ2 activator like retigabine) or an alternative method like Western blotting or immunofluorescence. 4. Check your perfusion system for leaks or blockages. Ensure the solution is flowing over the cells at an appropriate rate. |
| High variability in the response to this compound between experiments. | 1. Inconsistent this compound application time: The time of exposure to this compound before recording may vary. 2. Fluctuations in recording conditions: Changes in temperature, pH, or solution composition. 3. Cell health and passage number: Variations in cell condition can affect channel expression and function. | 1. Standardize the duration of this compound application before taking measurements. Allow the current to stabilize before recording. 2. Maintain consistent experimental conditions for all recordings. 3. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| Unexpected changes in current kinetics. | 1. This compound's mechanism of action: this compound directly affects the channel gate, which can alter activation and deactivation kinetics. | This is an expected effect of this compound. The "twist-to-open" mechanism can lead to faster activation and slower deactivation of the KCNQ2 channel. Analyze these kinetic changes as part of your experimental results. |
Data Presentation
Table 1: Quantitative Effects of this compound on KCNQ2 Channel Activation
| Parameter | Value | Cell Type | Reference |
| EC50 | 247.3 nM | HEK293T cells | [1] |
| V1/2 Shift (at 10 µM this compound) | -34.32 ± 2.00 mV | HEK293T cells | [1] |
| Effect on Open Probability (Po) | Increases Po | N/A | [3] |
| Effect on Conductance | Increases conductance | N/A | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing the effect of this compound on KCNQ2 channels expressed in a mammalian cell line (e.g., HEK293T or CHO cells).
1. Cell Preparation:
- Culture cells expressing human KCNQ2 channels.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
- This compound Stock Solution: 10 mM this compound in DMSO.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the microscope stage.
- Perfuse the chamber with the external solution.
- Obtain a whole-cell patch-clamp configuration on a KCNQ2-expressing cell.
- Record baseline KCNQ2 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments).
- Perfuse the chamber with the external solution containing the desired concentration of this compound.
- Allow the current to stabilize (typically 2-5 minutes).
- Record KCNQ2 currents in the presence of this compound using the same voltage-step protocol.
- To determine the V1/2 of activation, plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the KCNQ2 channel.
Caption: Experimental workflow for assessing this compound's effect on KCNQ2.
References
- 1. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 2. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule activation mechanism that directly opens the KCNQ2 channel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Ebio1 stability in solution under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ebio1 (Epstein-Barr virus-induced gene 3) protein in solution under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound protein?
For long-term storage, it is recommended to store lyophilized this compound at -20°C to -80°C, where it can be stable for up to 12 months.[1][2] Once reconstituted, the protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder for several months.[3][4] For short-term storage of a few days to a week, the reconstituted solution can be kept at 4°C.[4][5]
Q2: How should I reconstitute lyophilized this compound protein?
The reconstitution buffer can vary depending on the supplier and the specific product formulation. Common reconstitution solutions include Phosphate-Buffered Saline (PBS), sterile 10mM Acetic Acid, or 20 mM HCl.[1][2][5] It is crucial to follow the manufacturer's instructions provided with the specific this compound product. Gently pipette the solution down the sides of the vial and allow it to dissolve completely without vortexing.[2][3]
Q3: What is the impact of freeze-thaw cycles on this compound stability?
Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including this compound, and should be avoided.[1][3][5] These cycles can lead to protein aggregation and loss of activity.[6] It is best practice to aliquot the reconstituted protein into single-use volumes before freezing.
Q4: Should I use a carrier protein like BSA with my this compound solution?
The addition of a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, is often recommended to enhance the stability of recombinant proteins, especially for long-term storage or when working with dilute solutions.[1][3] Carrier proteins help to prevent the protein of interest from adhering to storage vials and can protect it from degradation. However, for certain applications where the presence of BSA could interfere, a carrier-free formulation should be used.[1]
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
This could be due to improper storage and handling. Here is a troubleshooting workflow to identify the potential cause:
Summary of this compound Storage Conditions
The following table summarizes the recommended storage conditions for this compound protein based on information from various suppliers.
| Form | Temperature | Duration | Key Considerations | References |
| Lyophilized | -20°C to -70°C | 12 months | Store desiccated. | [1] |
| Lyophilized | Below -18°C | 3 weeks (room temp) | Store desiccated. | [4][5] |
| Reconstituted | 2°C to 8°C | 1 month | Under sterile conditions. | [1] |
| Reconstituted | 4°C | 2-7 days | [4][5] | |
| Reconstituted | -20°C to -70°C | 3 months | Under sterile conditions, avoid freeze-thaw. | [1] |
| Reconstituted | Below -18°C | For future use | Avoid freeze-thaw cycles. | [4][5] |
| Reconstituted (with carrier protein) | -20°C or colder | For future use | Recommended for aliquots. | [3] |
Experimental Protocols
Protocol: Assessing this compound Stability by SDS-PAGE
This protocol provides a general method to assess the stability of this compound by checking for signs of degradation or aggregation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
Objective: To visualize the integrity of this compound protein after storage under different conditions.
Materials:
-
This compound protein samples stored under various conditions
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for this compound, which has a predicted molecular mass of ~23 kDa but can run at 30-40 kDa on SDS-PAGE)[1]
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Thaw the stored this compound aliquots on ice.
-
Prepare samples for loading by diluting a small amount of each this compound sample in Laemmli sample buffer. Prepare both reducing and non-reducing samples.
-
Heat the samples at 95-100°C for 5 minutes (for reducing conditions).
-
Load the prepared samples and a protein molecular weight standard onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Analyze the gel for the presence of the this compound band at the expected molecular weight. Look for any additional bands that may indicate degradation (lower molecular weight bands) or aggregation (higher molecular weight bands or protein remaining in the well).
Protocol: Functional ELISA to Determine this compound Binding Activity
This protocol describes a functional ELISA (Enzyme-Linked Immunosorbent Assay) to assess the binding activity of this compound to its binding partner, such as IL-27 p28.
Objective: To quantify the functional integrity of stored this compound protein.
Materials:
-
This compound protein samples
-
Recombinant IL-27 p28 protein
-
ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody against IL-27 p28
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the ELISA plate wells with a known concentration of this compound protein (e.g., 5.0 µg/mL) in coating buffer and incubate overnight at 4°C.[1]
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add serial dilutions of the IL-27 p28 protein to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add the detection antibody against IL-27 p28 and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Compare the binding curves of the stored this compound samples to a freshly prepared or reference standard to determine any loss of binding activity.
This compound Signaling and Interaction
This compound is a subunit of the heterodimeric cytokines IL-27 and IL-35. The stability of this compound is critical for the formation and function of these cytokines.
References
Addressing variability in experimental results with Ebio1
Welcome to the technical support center for Ebio1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and their resolutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel. Its primary mechanism involves direct binding to the KCNQ2 channel, which stabilizes an open-gate conformation. This action increases both the open probability and the conductance of the channel, leading to an efflux of potassium ions and typically resulting in membrane hyperpolarization.
Q2: My EC50 value for this compound is inconsistent across experiments. What are the common causes?
Variability in EC50 values is a frequent issue in in vitro pharmacology. Several factors can contribute to this:
-
Reagent Stability: this compound stock solutions, especially in DMSO, may degrade over time or with improper storage.
-
Cell Health and Passage Number: The expression levels of KCNQ2 channels can vary with cell health, density, and the number of passages.
-
Assay Conditions: Fluctuations in temperature, pH, or incubation times can significantly impact results.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the assay can affect cell viability and compound activity.
Q3: How should I prepare and store this compound for optimal performance?
This compound is soluble in DMSO and ethanol. For best results, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of water by DMSO.
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed vials.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.[1][2][3][4]
Q4: I am observing high background noise or a weak signal in my electrophysiology recordings. What should I check?
For patch-clamp experiments involving this compound, a poor signal-to-noise ratio can be caused by several factors:
-
Seal Resistance: A low-resistance (leaky) seal between the pipette and the cell membrane is a common source of noise. Aim for a giga-ohm seal (>1 GΩ).
-
Series Resistance: High series resistance can filter rapid components of the current and introduce voltage errors. This should be monitored and compensated for.[5][6][7]
-
Environmental Noise: Electrical noise from nearby equipment can interfere with recordings. Ensure proper grounding and use a Faraday cage.
-
Cell Viability: Unhealthy cells will not exhibit robust channel activity. Ensure cells are in optimal condition before recording.
Section 2: Troubleshooting Guides
Guide 1: Diagnosing and Addressing Inconsistent Dose-Response Curves
If you are observing variable EC50 values or inconsistent dose-response curves, use the following workflow to identify the source of the issue.
Guide 2: Data Presentation for Identifying Variability
Systematically organizing your data is crucial for identifying trends and sources of variability. Below is a sample table for tracking this compound potency across different experimental batches.
| Parameter | Batch 1 (YYYY-MM-DD) | Batch 2 (YYYY-MM-DD) | Batch 3 (YYYY-MM-DD) | Mean ± SD |
| Cell Passage No. | 8 | 9 | 8 | |
| This compound Stock Date | YYYY-MM-DD | YYYY-MM-DD | New | |
| EC50 (nM) | 255 | 350 | 245 | 283.3 ± 57.4 |
| Max Response (%) | 98 | 85 | 102 | 95.0 ± 8.9 |
| Hill Slope | 1.1 | 1.3 | 1.0 | 1.13 ± 0.15 |
| Z'-factor | 0.78 | 0.65 | 0.82 | 0.75 ± 0.09 |
Analysis: In this example, the higher EC50 and lower max response in Batch 2, which correlates with a lower Z'-factor, might suggest an issue with that specific experiment. The use of a new this compound stock in Batch 3 restored the expected values, pointing towards potential degradation of the older stock solution as a source of variability.
Section 3: Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts directly on the KCNQ2 channel. It does not initiate a complex intracellular signaling cascade but rather modulates ion flow by physically interacting with the channel protein.
Protocol 1: Whole-Cell Voltage-Clamp Recording
This protocol outlines a standard method for assessing the effect of this compound on KCNQ2 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture cells expressing KCNQ2 on glass coverslips.
-
Use cells within 24-48 hours of plating for optimal health.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound Solutions: Prepare a dilution series of this compound in the external solution from a DMSO stock. Ensure the final DMSO concentration is constant across all conditions, including the vehicle control.
3. Electrophysiology:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV) to elicit KCNQ2 currents.
-
Establish a stable baseline recording with the vehicle solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.
4. Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the data to the maximal response and plot against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the EC50 and Hill slope.
Logical Relationship of Variability Sources
Experimental variability rarely stems from a single source. This diagram illustrates the interconnected nature of potential issues that can lead to unreliable results.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accounting for variability in ion current recordings using a mathematical model of artefacts in voltage-clamp experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Ebio1 and Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Ebio1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-ethyl-2-benzimidazolinone) is a small molecule that functions as a potent activator of specific potassium channels. It is known to activate intermediate-conductance calcium-activated potassium channels (KCa3.1 or SK4) and voltage-gated potassium channels of the KCNQ family, particularly KCNQ2.[1][2] By opening these channels, this compound increases the efflux of potassium ions from the cell, which can lead to hyperpolarization of the cell membrane. This modulation of ion channel activity is the basis for its investigation in various research areas, including neuroscience and oncology.
Q2: Does this compound exhibit cytotoxicity in cell culture?
A2: The cytotoxic potential of this compound is not extensively documented and appears to be highly context-dependent, varying with cell type, concentration, and duration of exposure. Some studies on related benzimidazole compounds have shown antiproliferative effects on certain cancer cell lines. Conversely, in some contexts, this compound has been observed to promote cell proliferation. Therefore, it is crucial to empirically determine the cytotoxic profile of this compound for each specific cell line and experimental setup.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While not definitively established, potential mechanisms of this compound-induced cytotoxicity, particularly in long-term culture, could be linked to its primary function as a potassium channel activator. Prolonged and excessive potassium efflux could lead to:
-
Ionic Imbalance: Disruption of the cell's electrochemical gradients, affecting various cellular processes.
-
Apoptotic Volume Decrease (AVD): The efflux of K+ ions, followed by Cl- and water, can lead to cell shrinkage, a hallmark of apoptosis.[3]
-
Cell Cycle Arrest: Alterations in membrane potential are known to influence cell cycle progression.[4]
Q4: What is a typical concentration range to use for this compound in cell culture?
A4: The optimal concentration of this compound is cell-line and endpoint-specific. For its channel-activating properties, concentrations in the low micromolar range (e.g., 1-10 µM) are often reported.[5] However, for long-term studies, it is essential to perform a dose-response curve to determine the highest non-toxic concentration.
Q5: What solvent should be used for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[6][7][8][9][10] Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Increased Cell Death or Reduced Viability | This compound concentration is too high: The concentration used may be toxic to the specific cell line. | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value and select a non-toxic concentration for your long-term experiments. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%.[6][7][8][9][10] Always include a vehicle control to assess the effect of the solvent alone. | |
| This compound instability in culture medium: The compound may degrade over time, leading to the formation of toxic byproducts. | Prepare fresh this compound solutions for each experiment. For long-term cultures, consider replenishing the medium with fresh this compound at regular intervals. The stability of small molecules in culture media can be variable.[11][12][13][14][15] | |
| Cell line sensitivity: The cell line being used is particularly sensitive to potassium channel activation. | Consider using a lower concentration of this compound or reducing the duration of exposure. If possible, test the effect on a different, more robust cell line. | |
| Changes in Cell Morphology (e.g., rounding, detachment) | Early signs of apoptosis or cytotoxicity. | Observe cells at multiple time points. Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the morphological changes are due to programmed cell death. |
| Sub-optimal culture conditions: General cell culture issues unrelated to this compound. | Review and optimize your cell culture technique, including media formulation, passage number, and incubator conditions.[16] | |
| Inconsistent Results Between Experiments | Variability in this compound stock solution: Inconsistent preparation or degradation of the stock solution. | Prepare a large batch of high-concentration this compound stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent cell health or density: Variations in the initial state of the cells. | Standardize your cell seeding density and use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. | |
| Pipetting errors: Inaccurate dilution of this compound. | Use calibrated pipettes and prepare a master mix of this compound-containing medium to ensure even distribution across all wells. | |
| Precipitation in Culture Medium | Poor solubility of this compound at the working concentration. | Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Briefly vortex the this compound stock solution before diluting it in the medium. Visually inspect the medium for any precipitate after adding this compound. |
Data Presentation
The following tables provide a hypothetical example of how to present quantitative data on the cytotoxicity of this compound.
Table 1: Dose-Response Cytotoxicity of this compound on Hypothetical Cell Line (HCL-1) after 72 hours
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 89.3 ± 6.2 |
| 25 | 70.1 ± 5.5 |
| 50 | 45.8 ± 4.9 |
| 100 | 21.4 ± 3.7 |
Table 2: Time-Course Cytotoxicity of this compound (50 µM) on HCL-1 Cells
| Time (hours) | Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 5.0 |
| 24 | 85.3 ± 6.1 |
| 48 | 62.7 ± 5.8 |
| 72 | 45.8 ± 4.9 |
| 96 | 30.2 ± 4.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.[17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
-
Cell Preparation: Culture and treat cells with this compound as required for your experiment.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 3. Activation of K+ channel by 1-EBIO rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule activation mechanism that directly opens the KCNQ2 channel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biopharma & Bioprocessing [evonik.com]
- 14. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promocell.com [promocell.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
Technical Support Center: Effective Washout of EBIO1 in Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively washing out EBIO1 during electrophysiology experiments.
General Principles of this compound Washout
This compound is a potent and selective activator of KCNQ2 voltage-gated potassium channels.[1] Its mechanism of action involves directly opening the KCNQ2 channel gate and increasing its conductance.[1] Effective washout is crucial for demonstrating the reversibility of this compound's effects and ensuring the integrity of subsequent experimental manipulations. The efficiency of washout can be influenced by several factors, including the experimental setup, the concentration of this compound used, and the duration of application.
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound in a question-and-answer format.
Question: Why is the effect of this compound not reversing after initiating washout?
Answer: Incomplete or slow reversal of this compound's effects can be attributed to several factors:
-
Insufficient Perfusion: The rate and volume of the washout solution may be inadequate to completely remove the compound from the recording chamber.
-
Compound Lipophilicity: this compound's chemical properties may lead to its partitioning into the lipid bilayer of the cell membrane or adherence to tubing and chamber surfaces, making it difficult to remove with aqueous solutions.
-
Inadequate Washout Duration: The washout period may not be long enough for the compound to diffuse out of the tissue or from its binding site on the KCNQ2 channel.
-
Vehicle Effects: If this compound is dissolved in a vehicle like DMSO, the vehicle itself might have lingering effects on the cell or recording stability.
Recommended Actions:
-
Optimize Perfusion System:
-
Increase the flow rate of the perfusion solution. A rate of 1.5-2 mL/min is common for whole-cell patch clamp in cultured cells.
-
Ensure the perfusion inlet is positioned to create a laminar flow across the entire recording chamber, minimizing dead space where this compound could accumulate.
-
Calculate the chamber volume and aim to exchange the volume multiple times during the washout period. A common practice is to aim for at least 10-20 volume exchanges.
-
-
Address Potential Lipophilicity Issues:
-
Include a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) in the washout solution to help sequester lipophilic compounds.
-
Consider using a perfusion system with minimal tubing length and made of materials with low compound adherence (e.g., PTFE).
-
-
Extend Washout Duration:
-
Prolong the washout period and monitor the reversal of the effect over time. Plot the recovery of the baseline current to assess the washout kinetics.
-
-
Control for Vehicle Effects:
-
Perform a vehicle control experiment by applying the same concentration of the vehicle (e.g., DMSO) without this compound to determine its effect on the recorded currents.
-
Ensure the final concentration of the vehicle is consistent across all experimental conditions and as low as possible.
-
Question: How can I quantify the effectiveness of this compound washout?
Answer: To quantify washout efficacy, you can measure the reversal of the this compound-induced effect on the KCNQ2 current.
Experimental Protocol:
-
Establish a stable baseline recording of the KCNQ2 current.
-
Apply a known concentration of this compound and allow the effect to reach a steady state.
-
Initiate washout with the control solution.
-
Record the current at regular intervals during the washout period.
-
Plot the current amplitude as a function of time.
-
Calculate the percentage of recovery by comparing the current amplitude after washout to the baseline and the maximal effect of this compound.
Data Presentation:
| Parameter | Baseline | This compound Application | After Washout | % Recovery |
| KCNQ2 Current Amplitude (pA) | ||||
| Membrane Potential (mV) |
Question: Are there alternative recording configurations that might improve washout?
Answer: For experiments where complete washout is challenging with the whole-cell configuration, consider the following:
-
Perforated Patch-Clamp: This technique maintains the integrity of the intracellular environment, which can sometimes influence drug-channel interactions. However, washout of extracellularly applied compounds remains dependent on the perfusion system.
-
Automated Patch-Clamp Systems: These systems often utilize microfluidics for rapid and precise solution exchange, which can significantly improve the efficiency and reproducibility of drug washout.
Frequently Asked Questions (FAQs)
Q1: What is the typical washout time for this compound?
A1: Specific quantitative data on the washout time for this compound is not extensively documented in the available literature. However, based on general principles for small molecule washout in electrophysiology, a washout period of 10-30 minutes with continuous perfusion is a reasonable starting point. The optimal time will depend on your specific experimental conditions.
Q2: What is the recommended solvent for this compound and what are the implications for washout?
A2: this compound is soluble in DMSO and ethanol. When using DMSO as a vehicle, it is crucial to keep the final concentration in the recording solution as low as possible (ideally <0.1%) to avoid non-specific effects on ion channels and cell health. Always perform a vehicle control to account for any effects of the solvent itself. The lipophilic nature of DMSO can sometimes contribute to washout difficulties.
Q3: Can this compound have irreversible or very slowly reversible effects?
A3: While this compound is expected to be a reversible activator of KCNQ2 channels, incomplete washout can give the appearance of irreversible effects. The binding kinetics of this compound to the KCNQ2 channel will influence the speed of washout. If you observe persistent effects after prolonged washout, consider the possibility of the compound partitioning into the cell membrane or other cellular compartments.
Q4: What are the potential off-target effects of this compound that might persist after washout?
A4: The selectivity of this compound for KCNQ2 over other KCNQ subtypes has been reported. However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you observe unexpected changes in cellular physiology that persist after the expected washout of the KCNQ2-mediated effect, further investigation into potential off-target interactions may be necessary.
Visualizations
Caption: Signaling pathway of this compound action on KCNQ2 channels.
Caption: Experimental workflow for this compound application and washout.
References
KCNQ2 Technical Support Center: Mitigating Current Rundown in the Presence of Ebio1
Welcome to the technical support center for researchers working with KCNQ2 channels and the novel activator, Ebio1. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of current rundown during electrophysiological recordings.
I. Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve issues related to the rundown of KCNQ2 currents, particularly when using the activator this compound.
Guide 1: Diagnosing and Mitigating KCNQ2 Current Rundown
Problem: You observe a progressive decrease in KCNQ2 current amplitude over the course of your whole-cell patch-clamp recording, even in the presence of the activator this compound.
Potential Causes & Solutions:
-
Depletion of Intracellular ATP: The primary driver of KCNQ2 current rundown is often the dialysis of essential intracellular components, most notably ATP. ATP is crucial for the activity of lipid kinases that synthesize phosphatidylinositol 4,5-bisphosphate (PIP2), a critical cofactor for KCNQ channel function.
-
Solution: Supplement your intracellular pipette solution with Mg-ATP. A concentration range of 2-5 mM is typically effective. Ensure the ATP is fresh and properly dissolved.
-
-
PIP2 Depletion: KCNQ channels, including KCNQ2, require PIP2 for their activity.[1][2] The whole-cell configuration can lead to the washout of endogenous PIP2.
-
Solution 1: Include Mg-ATP in your intracellular solution to support endogenous PIP2 synthesis.
-
Solution 2: For excised patch configurations (inside-out), you can directly apply exogenous PIP2 to the intracellular face of the membrane to restore channel activity.
-
-
Suboptimal this compound Concentration: While this compound is a potent activator, using a concentration that is too high or too low may lead to unexpected effects or fail to counteract rundown effectively.
-
Solution: Perform a dose-response curve for this compound in your specific experimental system to determine the optimal concentration for stable channel activation.
-
-
Poor Cell Health: Unhealthy or stressed cells are more prone to current rundown.
-
Solution: Ensure your cells are healthy, in a logarithmic growth phase, and not over-passaged. Maintain optimal cell culture conditions.
-
-
Instability of the Patch Seal: A Giga-ohm seal that is not stable can lead to a gradual increase in leak current, which may be misinterpreted as current rundown.
-
Solution: Monitor the seal resistance throughout the experiment. If the seal deteriorates, the recording should be discarded.
-
Guide 2: Optimizing Recordings with this compound
Problem: You are not observing the expected potentiation of KCNQ2 currents by this compound, or the effect is transient.
Potential Causes & Solutions:
-
Incorrect this compound Application: Improper application of this compound can lead to inconsistent results.
-
Solution: Ensure rapid and complete perfusion of the cell with the this compound-containing extracellular solution. Check your perfusion system for any leaks or blockages.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on ion channels at high concentrations.
-
Solution: Keep the final concentration of the solvent in your recording solution as low as possible (typically <0.1%). Run appropriate vehicle controls.
-
-
Interaction with Other Intracellular Factors: The function of KCNQ2 channels is also modulated by other intracellular proteins, such as calmodulin (CaM).[3][4][5] Alterations in CaM levels or function could potentially influence the effect of this compound.
-
Solution: Be aware of the potential role of CaM in your experimental system. While not a direct troubleshooting step for this compound application, it is a key biological consideration.
-
II. Frequently Asked Questions (FAQs)
Q1: What is KCNQ2 current rundown?
A1: KCNQ2 current rundown is the gradual decrease in the amplitude of the potassium current mediated by KCNQ2 channels during a whole-cell patch-clamp recording. This phenomenon is primarily attributed to the dialysis of essential intracellular molecules, such as ATP, which leads to the depletion of PIP2, a critical cofactor for KCNQ channel function.[1]
Q2: How does this compound activate KCNQ2 channels?
A2: this compound is a potent and subtype-selective activator of KCNQ2 channels. It employs a unique "twist-to-open" mechanism.[6][7] this compound binds to the channel and induces a conformational change in the S6 helices, leading to the opening of the channel gate and an increase in potassium conductance.[6]
Q3: Can this compound prevent KCNQ2 current rundown?
A3: While this compound is a potent activator that can significantly increase KCNQ2 currents, it may not single-handedly prevent rundown. The underlying cause of rundown, PIP2 depletion, is an independent process. Therefore, even in the presence of this compound, it is crucial to address the root cause of rundown by including ATP in the intracellular solution to maintain PIP2 levels.
Q4: What is the recommended concentration of ATP to include in the intracellular solution to mitigate rundown?
A4: A concentration of 2-5 mM Mg-ATP in the intracellular (pipette) solution is generally recommended and has been shown to be effective in mitigating the rundown of KCNQ currents.
Q5: Are there other factors besides ATP and PIP2 that can influence KCNQ2 current stability?
A5: Yes, calmodulin (CaM) is an important auxiliary protein that binds to KCNQ2 and is essential for its proper function and trafficking.[3][4][5] Alterations in the interaction between KCNQ2 and CaM can affect channel activity. While not a direct cause of rundown in the same way as PIP2 depletion, a stable KCNQ2-CaM complex is important for overall channel health.
Q6: How can I be sure that the decrease in current I'm observing is rundown and not a result of this compound-induced inactivation?
A6: this compound is known to be an activator of KCNQ2 channels and is not reported to cause inactivation. To confirm that you are observing rundown, you can perform a control experiment without this compound. If you observe a similar time-dependent decrease in current, it is likely rundown. Additionally, you can try to reverse the rundown by applying exogenous PIP2 in an inside-out patch configuration.
III. Data Presentation
Table 1: Summary of KCNQ2 Activators and their Effects
| Activator | EC50 | Mechanism of Action | Effect on Voltage-Dependence of Activation | Reference |
| This compound | ~247.3 nM | Induces a "twist-to-open" movement of the S6 helices. | Leftward shift | --INVALID-LINK-- |
| Retigabine | ~1.6 µM | Stabilizes the open state of the channel. | Leftward shift | [8] |
| ICA-069673 | Varies by subtype | Positive allosteric modulator. | Leftward shift | [9] |
Table 2: Components of Intracellular Solution for Mitigating KCNQ2 Rundown
| Component | Recommended Concentration | Purpose |
| Mg-ATP | 2-5 mM | Provides the substrate for PIP2 synthesis, counteracting rundown. |
| GTP | 0.3 mM | Important for various cellular signaling processes. |
| EGTA | 5-10 mM | Chelates intracellular calcium to minimize calcium-dependent processes. |
| HEPES | 10 mM | Buffers the pH of the intracellular solution. |
IV. Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCNQ2 Currents with this compound Application and Rundown Mitigation
1. Cell Culture:
- Culture cells expressing KCNQ2 channels (e.g., CHO or HEK293 cells) in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
3. Recording Procedure:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a KCNQ2-expressing cell.
- Hold the cell at a membrane potential of -80 mV.
- Apply a voltage protocol to elicit KCNQ2 currents (e.g., step depolarizations from -80 mV to +40 mV in 20 mV increments for 500 ms).
- Establish a stable baseline recording for several minutes to assess the initial current amplitude and stability.
- Prepare the desired final concentration of this compound by diluting the stock solution in the extracellular solution.
- Perfuse the cell with the this compound-containing extracellular solution.
- Record KCNQ2 currents in the presence of this compound, monitoring for any rundown over time.
V. Visualizations
Caption: Workflow for KCNQ2 patch-clamp experiments with this compound.
Caption: Logic for troubleshooting KCNQ2 current rundown.
Caption: Simplified signaling pathway of KCNQ2 activation.
References
- 1. elifesciences.org [elifesciences.org]
- 2. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin regulates the trafficking of KCNQ2 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing solid Ebio1 compound
Welcome to the technical support center for the KCNQ2 activator, Ebio1. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of solid this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and subtype-selective small molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2). It functions by directly binding to the KCNQ2 channel, inducing a conformational change that leads to an extended channel gate with increased conductance. This unique "twist-to-open" mechanism sets it apart from other channel activators.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C for up to one year or at 4°C for up to six months is recommended. Once dissolved in a solvent such as DMSO, it is best to store the stock solution in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles. For short-term storage of solutions (up to one month), -20°C is acceptable. Always protect solutions from light and store under an inert atmosphere like nitrogen.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro experiments, DMSO is the solvent of choice for preparing concentrated stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observed effect of this compound in experiments. | 1. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 2. Incorrect Concentration: Errors in calculating the final concentration in the assay. 3. Precipitation of this compound: The compound may have precipitated out of the aqueous experimental buffer. | 1. Ensure this compound powder and stock solutions are stored according to the recommendations (see FAQ 2). Prepare fresh dilutions for each experiment from a properly stored stock. 2. Double-check all calculations for dilutions. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. 3. Observe the final solution for any visible precipitate. If precipitation is suspected, consider preparing a fresh dilution or slightly increasing the final DMSO concentration (ensure vehicle controls are adjusted accordingly). |
| High background noise or artifacts in electrophysiology recordings. | 1. Poor seal resistance: The presence of this compound or its vehicle (DMSO) might affect the giga-seal formation. 2. Compound precipitation: Micro-precipitates of this compound could interfere with the patch electrode. 3. Vehicle (DMSO) effects: At higher concentrations, DMSO can have independent effects on cell membranes and ion channels. | 1. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). If seal resistance is consistently low, try different batches of cells or refine your patch-clamping technique. 2. Filter your final working solution of this compound through a 0.2 µm syringe filter before perfusion. 3. Always include a vehicle control (the same concentration of DMSO used for this compound) in your experiments to differentiate between the effects of the compound and the solvent. |
| Difficulty in dissolving solid this compound. | 1. Low-quality solvent: The solvent (e.g., DMSO) may have absorbed water, reducing its solvating capacity. 2. Insufficient mixing: The compound may not have been adequately vortexed or sonicated. | 1. Use fresh, anhydrous grade DMSO. 2. After adding the solvent, vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄FNO | |
| Molecular Weight | 291.33 g/mol | |
| Appearance | Solid Powder | |
| Purity | >98% (HPLC) |
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | 10 mM | |
| Ethanol | 20 mM |
Storage Recommendations
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid Powder | -20°C | 12 Months | - | |
| Solid Powder | 4°C | 6 Months | - | |
| In Solvent | -80°C | 6 Months | Protect from light, store under nitrogen | |
| In Solvent | -20°C | 1 Month | Protect from light, store under nitrogen |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording KCNQ2 currents in a heterologous expression system (e.g., HEK293 cells) and applying this compound.
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing human KCNQ2 channels.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- Use a low-density plating to ensure easy access to individual cells.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C in small aliquots.
- Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in the external solution. Vortex thoroughly and filter through a 0.2 µm filter.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage.
- Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a cell and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Record baseline KCNQ2 currents using a voltage step protocol (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
4. Application of this compound:
- After recording stable baseline currents, switch the perfusion to the external solution containing the desired concentration of this compound.
- Allow the solution to perfuse for at least 2-3 minutes to ensure complete exchange in the recording chamber.
- Record currents using the same voltage step protocol to observe the effect of this compound.
- To test for reversibility, switch the perfusion back to the control external solution (washout).
Mandatory Visualizations
Caption: this compound activation pathway of the KCNQ2 channel.
Caption: General experimental workflow for this compound application.
Validation & Comparative
Validating the On-Target Effect of Ebio1 Using KCNQ2 Knockdown Cells: A Comparative Guide
For researchers and drug development professionals, definitively demonstrating that a novel compound's biological effect is mediated through its intended target is a critical step in the validation process. This guide provides a comparative framework for validating the on-target effects of Ebio1, a potent and selective activator of the KCNQ2 potassium channel, by utilizing KCNQ2 knockdown cells. This approach offers a robust method to distinguish on-target from off-target effects, strengthening the case for a compound's mechanism of action.
Comparison of this compound with Alternative KCNQ2 Modulators
This compound is a novel activator of KCNQ2 channels, operating through a unique "twist-to-open" mechanism.[1] To provide context for its performance, this guide compares this compound with other known KCNQ2 modulators, including the activator Retigabine and the inhibitor XE991.
| Compound | Mechanism of Action | Reported EC50/IC50 (KCNQ2) | Key Characteristics |
| This compound | Activator; engages the KCNQ2 activation gate, causing a "twist-to-open" movement.[1] | EC50: 247.3 nM[2] | Potent and subtype-selective for KCNQ2 with a novel activation mechanism.[1][2] |
| Retigabine | Activator; causes a hyperpolarizing shift in the voltage-dependent activation of KCNQ2/3 channels.[1][3][4] | EC50: ~1.6 µM for shifting voltage dependence.[1] | A well-characterized KCNQ channel opener, but with less selectivity than this compound.[4][5] |
| XE991 | Inhibitor; blocks the pore of KCNQ channels.[6] | IC50: ~0.71 µM[6] | A widely used, potent, but non-selective KCNQ channel blocker.[6] |
Experimental Validation of this compound's On-Target Effect
The core principle of this validation strategy is to compare the effect of this compound on cells expressing normal levels of KCNQ2 (wild-type) with cells where KCNQ2 expression has been significantly reduced (knockdown). A true on-target effect will be diminished or abolished in the knockdown cells.
Experimental Workflow
The following diagram illustrates the key steps in validating the on-target effect of this compound.
Expected Quantitative Data
The following table summarizes the expected results from whole-cell patch-clamp experiments. A significant reduction in the this compound-induced current and the shift in the half-maximal activation voltage (V1/2) in KCNQ2 knockdown cells would strongly support an on-target effect.
| Cell Type | Condition | Peak K+ Current Density (pA/pF) at +40 mV | ΔV1/2 of Activation (mV) |
| Wild-Type HEK293 | Control (Vehicle) | 15 ± 3 | N/A |
| + 1 µM this compound | 150 ± 20 | -30 ± 5 | |
| KCNQ2 Knockdown HEK293 | Control (Vehicle) | 2 ± 1 | N/A |
| + 1 µM this compound | 10 ± 4 | -5 ± 2 |
Note: These are representative data based on published literature and the expected outcome of the experiment.
Detailed Experimental Protocols
Generation of KCNQ2 Knockdown HEK293 Cell Line
This protocol describes the generation of a stable KCNQ2 knockdown cell line using a short hairpin RNA (shRNA) approach.
Materials:
-
HEK293 cells
-
Lentiviral particles containing a validated shRNA targeting human KCNQ2 (and a non-targeting scramble shRNA control)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles (for both KCNQ2-targeting and scramble shRNA) at a multiplicity of infection (MOI) optimized for your cells.
-
Incubate for 18-24 hours.
-
-
Selection:
-
After incubation, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium.
-
Replace the selective medium every 3-4 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Verify the knockdown of KCNQ2 expression at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively, comparing to cells transduced with the scramble shRNA.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording KCNQ2-mediated currents in wild-type and KCNQ2 knockdown HEK293 cells.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 125 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Plating: Plate wild-type and KCNQ2 knockdown HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 500 ms) to elicit K+ currents.
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the chamber with the external solution containing this compound (e.g., 1 µM) and record currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Normalize the current to cell capacitance to obtain current density (pA/pF).
-
Plot the current-voltage (I-V) relationship.
-
Calculate the half-maximal activation voltage (V1/2) by fitting the tail currents to a Boltzmann function.
-
Compare the effects of this compound on current density and V1/2 between wild-type and KCNQ2 knockdown cells.
-
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical relationship between this compound, KCNQ2, and the resulting cellular effect, highlighting how KCNQ2 knockdown interrupts this pathway.
By following this guide, researchers can systematically and rigorously validate the on-target effects of this compound, providing crucial data for its continued development as a selective KCNQ2 activator. The comparison with other modulators and the detailed protocols offer a comprehensive framework for these essential validation studies.
References
- 1. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative analysis of Ebio1 and retigabine on KCNQ channels
An In-depth Comparison of Ebio1 and Retigabine as KCNQ Channel Modulators
This guide provides a detailed comparative analysis of two key modulators of KCNQ (Kv7) potassium channels: this compound and Retigabine (also known as Ezogabine). KCNQ channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability; their dysfunction is linked to neurological disorders such as epilepsy. Understanding the distinct mechanisms, potency, and selectivity of activators like this compound and retigabine is vital for researchers and drug development professionals in the field.
Mechanism of Action
This compound and retigabine both function as positive modulators of KCNQ channels but through distinct molecular mechanisms.
This compound is a potent and highly subtype-selective activator of the KCNQ2 channel.[1][2][3][[“]] Its mechanism is considered novel, as it directly engages the KCNQ2 activation gate, causing the S6 helices to perform a "twist-to-open" movement.[1][5][6] This action generates an extended channel gate, leading to a larger conductance.[1][5][7] Structural studies show that this compound attaches to the outside of the inner gate to stabilize the open state.[8] Unlike traditional modulators that primarily alter voltage-dependent open probability, this compound increases both the open probability and the channel's conductance.[9]
Retigabine acts as a positive allosteric modulator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[10][11] Its primary mechanism involves binding to a hydrophobic pocket near the channel gate, a site that includes a critical tryptophan residue (Trp236 in KCNQ2) in the S5 transmembrane segment.[10][12] This binding stabilizes the open conformation of the channel.[10] The main functional consequence is a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[13][14][15][16] Retigabine also slows the rate of channel deactivation.[13][14] The absence of the key tryptophan residue in the KCNQ1 subtype explains its insensitivity to the drug.[10][17]
Quantitative Comparison: Potency and Selectivity
The potency and selectivity of this compound and retigabine differ significantly, which is a critical consideration for their use as pharmacological tools or therapeutic agents. This compound is a highly potent and selective KCNQ2 activator, whereas retigabine has broader activity across several neuronal KCNQ subtypes.
| Parameter | This compound | Retigabine |
| Target Channels | Primarily KCNQ2 .[1][2] Some reports indicate moderate activity on KCNQ2/3, KCNQ4, and KCNQ5.[2] No effect on KCNQ1.[9] | KCNQ2, KCNQ3, KCNQ4, KCNQ5 .[10][18] Insensitive to KCNQ1.[11][19] |
| EC₅₀ (Activation) | 247 nM (for KCNQ2)[2][9] | 0.6 µM (KCNQ3)[19] 1.6 µM (KCNQ2/3)[13][14] 1.9 µM (KCNQ2/3)[19] 2.5 µM (KCNQ2)[19] 5.2 µM (KCNQ4)[19] |
| V₁/₂ Shift | -34.3 mV (at 10 µM on KCNQ2)[2] | -33.1 mV (at 10 µM on KCNQ2/3)[13][14][20] ~ -20 mV (at 10 µM on KCNQ2/3)[16] |
| Selectivity Profile | Highly selective for KCNQ2.[1][3][[“]] | Broadly activates neuronal KCNQ channels (KCNQ2-5), with the highest potency for KCNQ3 and KCNQ2/3 heteromers.[11][15][19] |
Experimental Protocols
The characterization of compounds like this compound and retigabine on KCNQ channels relies on established electrophysiological and structural biology techniques.
Cell Expression Systems
To isolate the activity of specific KCNQ channel subtypes, researchers typically use heterologous expression systems. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells.[1][13][18][21] These cells do not endogenously express KCNQ channels, allowing for the controlled expression of specific homomeric (e.g., KCNQ2) or heteromeric (e.g., KCNQ2/3) channels via transfection. Xenopus oocytes are also a widely used expression system.[16][22]
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for measuring the macroscopic currents flowing through KCNQ channels expressed in a cell.
-
Cell Preparation : CHO or HEK293 cells transfected with the KCNQ subtype of interest are cultured on coverslips.
-
Recording : A glass micropipette filled with a conductive salt solution forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
Voltage Protocol : A voltage-clamp amplifier holds the cell membrane at a set potential (e.g., -80 mV) and applies a series of depolarizing voltage steps to activate the KCNQ channels.
-
Data Acquisition : The resulting potassium currents are recorded. To measure the effect of a compound, baseline currents are recorded first, followed by perfusion of the cell with a solution containing this compound or retigabine, and the currents are recorded again.
-
Analysis : The current amplitudes are plotted against the voltage steps to generate a current-voltage (I-V) relationship. The voltage at which half of the channels are activated (V₁/₂) is calculated from a Boltzmann fit of the tail currents to determine the extent of the hyperpolarizing shift induced by the compound. EC₅₀ values are determined by applying multiple concentrations of the compound and fitting the dose-response curve.
Other Key Methodologies
-
Single-Channel Patch-Clamp : This technique provides insight into how a compound affects the behavior of individual channel proteins, such as their conductance and open probability.[1][8]
-
Cryo-Electron Microscopy (Cryo-EM) : Used to determine the high-resolution structure of the KCNQ channel in complex with a ligand, revealing the precise binding site and conformational changes induced by the compound.[1]
-
Voltage-Clamp Fluorometry (VCF) : This method allows for the simultaneous measurement of channel gating currents and conformational changes in the voltage-sensing domain by attaching a fluorescent probe.[23][24]
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 18. Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. researchgate.net [researchgate.net]
- 21. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Ebio1 vs. XEN1101: A Comparative Analysis of Potency and Selectivity as KCNQ Channel Openers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ebio1 and XEN1101, two potassium channel openers, focusing on their potency and selectivity. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
Voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly KCNQ2 and its heteromers, are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and stabilizes the resting membrane potential. As such, openers of these channels are promising therapeutic agents for neurological disorders characterized by hyperexcitability, such as epilepsy. This guide compares two such compounds: this compound, a recently identified potent and subtype-selective KCNQ2 activator, and XEN1101, a novel KCNQ2/3 channel opener in clinical development.
Mechanism of Action
Both this compound and XEN1101 exert their effects by positively modulating the function of KCNQ channels. They are both described as openers or positive allosteric modulators, facilitating the opening of the channel pore in response to voltage changes.
This compound is a potent and subtype-selective activator of the KCNQ2 (Kv7.2) potassium channel.[1][2][3] It employs a novel "twist-to-open" mechanism, causing a conformational change in the S6 helices of the channel to directly open the gate.[2]
XEN1101 is a novel, potent, and selective opener of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels.[4][5] It is considered a next-generation Kv7 activator, designed to have improved potency and selectivity over earlier compounds.[6]
Potency Comparison
The potency of a channel opener is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of its maximum effect. The available data for this compound and XEN1101 are presented below. It is important to note that the data are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Channel Subtype | Potency (EC50) | Assay Type | Reference |
| This compound | KCNQ2 (homomeric) | 247.3 nM | Electrophysiology | [7] |
| KCNQ2/3 (heteromeric) | Moderate Activity | Electrophysiology | [1][7] | |
| KCNQ4 (homomeric) | Moderate Activity | Electrophysiology | [1][7] | |
| KCNQ5 (homomeric) | Moderate Activity | Electrophysiology | [1][7] | |
| XEN1101 | KCNQ2/3 (heteromeric) | 27 nM | Not Specified | [8] |
| KCNQ2/3 (heteromeric) | 34 nM | K+ Flux Assay | [4] | |
| KCNQ2/3 (heteromeric) | 42 nM | Electrophysiology | [4] | |
| KCNQ3/5 (heteromeric) | 94 nM | Not Specified | [8] | |
| KCNQ4 (homomeric) | 113 nM | Not Specified | [8] |
Note: "Moderate Activity" for this compound indicates a qualitative description from the source, with graphical data showing effects at a 10 µM concentration.
Selectivity Profile
Selectivity is a crucial attribute for any therapeutic compound, as it minimizes off-target effects. The selectivity of this compound and XEN1101 has been assessed against other KCNQ channel subtypes and a broader panel of unrelated ion channels.
KCNQ Subtype Selectivity
This compound is described as a subtype-selective activator of KCNQ2.[1][2][3] While it shows moderate activity on KCNQ2/3, KCNQ4, and KCNQ5, its primary potency is directed towards the homomeric KCNQ2 channel.[1][7]
XEN1101 demonstrates high potency for the heteromeric KCNQ2/3 channel, which is the primary contributor to the neuronal M-current.[4][5] It shows lower potency for KCNQ3/5 and KCNQ4 channels, suggesting a degree of selectivity for the KCNQ2/3 subtype.[8]
Off-Target Selectivity
To assess the broader selectivity profile, both compounds have been tested against a panel of other ion channels.
| Compound | Channels with Negligible Effect | Reference |
| This compound | hERG, BK, NaV1.1, CaV2.1, TREK1 | [7] |
| XEN1101 | Kv7.1, hERG, GABA channels | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of KCNQ channel openers and a typical experimental workflow for their characterization.
Caption: Mechanism of KCNQ channel activation by openers.
Caption: Experimental workflow for potency determination.
Experimental Protocols
The characterization of this compound and XEN1101 potency and selectivity primarily relies on the whole-cell patch-clamp electrophysiology technique performed on mammalian cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, engineered to express specific KCNQ channel subtypes.
Cell Culture and Transfection
HEK-293 cells are cultured in standard media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO2. For electrophysiological recordings, cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2, KCNQ3) using a suitable transfection reagent. To mimic the heterozygous state for certain disease models, a mix of wild-type and mutant plasmids can be used.[10] Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1.0 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.3 with NaOH).[11]
-
Intracellular Solution (in mM): 140 KCl, 4 Mg-ATP, 1 MgCl2, 1 CaCl2, and 10 HEPES (pH adjusted to 7.4 with KOH).[11]
Recording Protocol: Whole-cell currents are recorded using a patch-clamp amplifier.[12] The membrane potential is typically held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state. To measure channel activation, a series of depolarizing voltage steps are applied (e.g., from -100 mV to +60 mV in 10 mV increments). The resulting outward potassium currents are recorded in the absence and presence of varying concentrations of the test compound (this compound or XEN1101).
Data Analysis
The peak current amplitude at a specific voltage (e.g., +40 mV) is measured. For potency determination, the increase in current amplitude is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the EC50 value. For selectivity profiling, the effect of a fixed concentration of the compound is measured on a panel of different ion channels.
Conclusion
Both this compound and XEN1101 are potent activators of KCNQ channels with distinct profiles. This compound demonstrates high potency and selectivity for the homomeric KCNQ2 channel, with a novel "twist-to-open" mechanism. XEN1101 is a potent opener of the physiologically crucial heteromeric KCNQ2/3 channel, with demonstrated efficacy in clinical trials for focal epilepsy.[5] The choice between these compounds for research or therapeutic development will depend on the specific application and the desired KCNQ channel subtype target. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative potencies and selectivities.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenon Expands Ion Channel Neurology Pipeline with Acquisition of New Potassium Channel Modulator for the Treatment of Epilepsy | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 7. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 8. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 9. KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Ebio1 with Other KCNQ2/3 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel KCNQ2/3 potassium channel activator, Ebio1, with other well-established activators, namely retigabine and flupirtine. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
The activation of KCNQ2/3 channels, which underlie the neuronal M-current, is a critical therapeutic strategy for controlling neuronal hyperexcitability in disorders such as epilepsy. This compound has emerged as a potent and selective KCNQ2 activator with a unique mechanism of action. This guide compares its performance against the established KCNQ2/3 activators, retigabine and flupirtine, focusing on their potency, efficacy, and mechanism of action as reported in preclinical studies.
Data Presentation: Quantitative Comparison of KCNQ2/3 Activators
The following table summarizes the key quantitative parameters for this compound, retigabine, and flupirtine based on available electrophysiological data. It is important to note that the data for each compound may originate from different studies, potentially with variations in experimental conditions.
| Parameter | This compound | Retigabine | Flupirtine |
| Target Channels | Primarily KCNQ2, moderate activity on KCNQ2/3, KCNQ4, KCNQ5 | KCNQ2-5 | KCNQ (neuronal subtypes) |
| EC50 for KCNQ2/3 | Not explicitly reported for KCNQ2/3 heteromer. EC50 for homomeric KCNQ2 is 247.3 nM. | ~1.6 - 1.9 µM[1] | Not consistently reported. |
| Effect on V1/2 of Activation | Leftward shift | Significant leftward (hyperpolarizing) shift[1][2] | Leftward (hyperpolarizing) shift |
| Mechanism of Action | Unique "twist-to-open" mechanism, directly opening the channel pore.[3] | Modulates the voltage-dependence of channel activation, stabilizing the open state.[1][2] | Selective neuronal potassium channel opener; also exhibits NMDA receptor antagonist properties. |
| Selectivity | Subtype-selective for KCNQ2. | Broad activator of KCNQ2-5.[4] | Selective for neuronal KCNQ channels. |
Mechanism of Action and Signaling Pathways
KCNQ2/3 channel activators generally enhance the M-current by increasing the probability of the channel being in an open state at physiological membrane potentials. This leads to a hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and thereby reducing neuronal excitability.
While retigabine and flupirtine primarily act by shifting the voltage-dependence of activation to more hyperpolarized potentials, this compound introduces a novel "twist-to-open" mechanism that directly gates the channel.[3]
Experimental Protocols
The following section details a representative whole-cell patch-clamp electrophysiology protocol for characterizing the activity of KCNQ2/3 activators. This protocol is a composite based on methodologies reported in the literature for studying these compounds.[1][4][5]
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently co-transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent.
-
A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, 2 Na2-ATP, adjusted to pH 7.3 with KOH.
-
The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Cells are voltage-clamped at a holding potential of -80 mV.
3. Voltage Protocols and Data Acquisition:
-
To elicit KCNQ2/3 currents, a voltage step protocol is applied. For example, from the holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for 500-1000 ms, followed by a repolarizing step to -60 mV to record tail currents.
-
Currents are filtered at 1-2 kHz and digitized at 10 kHz.
-
Series resistance is compensated by 70-80%.
4. Data Analysis:
-
The peak current amplitude at each test potential is measured.
-
Conductance (G) is calculated from the tail current amplitudes and plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Concentration-response curves are generated by applying increasing concentrations of the activator and measuring the shift in V1/2 or the increase in current at a specific test potential. These curves are fitted with the Hill equation to determine the EC50.
References
- 1. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of Ebio1 against other KCNQ subtypes
A comparative analysis of the selectivity profile of Ebio1 against other KCNQ subtypes reveals its high potency and specificity for the KCNQ2 channel, a key regulator of neuronal excitability. This guide provides an objective evaluation of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Selectivity Profile of this compound Across KCNQ Subtypes
This compound has been identified as a potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2.[1][2] Electrophysiological studies have demonstrated that this compound directly opens the KCNQ2 channel with high potency. In contrast, its effects on other KCNQ subtypes (KCNQ1, KCNQ3, KCNQ4, and KCNQ5) are significantly less pronounced, highlighting its remarkable selectivity.
Table 1: Comparative Potency of this compound on KCNQ Channel Subtypes
| KCNQ Subtype | This compound Potency (EC50) | This compound Effect at 10 µM | Reference |
| KCNQ2 | 247.3 nM | Potent activation | [3] |
| KCNQ1 | Not Reported | Assumed negligible | - |
| KCNQ2/3 | Moderate Activity | No significant change in open probability | [3][4] |
| KCNQ4 | Moderate Activity | No significant change in open probability | [3][4] |
| KCNQ5 | Moderate Activity | No significant change in open probability | [3][4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Furthermore, this compound exhibits negligible activation effects on a panel of other ion channels, including hERG, BK, NaV1.1, CaV2.1, and TREK1, further underscoring its specificity for the KCNQ2 channel.[3][5]
Mechanism of Action: A Unique "Twist-to-Open" Conformation
Structural and functional studies have elucidated a novel activation mechanism for this compound on the KCNQ2 channel.[1][2] Unlike conventional channel activators, this compound induces a "twist-to-open" movement of the S6 helices within the channel pore. This conformational change results in an extended channel gate with a larger conductance, thereby increasing potassium ion efflux and hyperpolarizing the cell membrane.[1][2]
Caption: this compound directly activates the KCNQ2 channel, leading to potassium efflux and reduced neuronal excitability.
Experimental Protocols
The selectivity profile of this compound against KCNQ subtypes is primarily determined using patch-clamp electrophysiology on mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the specific KCNQ channel subtype.
Whole-Cell Patch-Clamp Electrophysiology for Dose-Response Analysis
-
Cell Preparation: Culture HEK293 or CHO cells stably expressing the human KCNQ1, KCNQ2, KCNQ3, KCNQ4, or KCNQ5 channel. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25 °C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Hold the membrane potential at -80 mV.
-
Elicit currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Apply different concentrations of this compound to the cells using a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +40 mV) in the absence and presence of different concentrations of this compound.
-
Construct a dose-response curve by plotting the normalized current increase as a function of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC50 value.
-
Single-Channel Patch-Clamp Recording
-
Patch Configuration: Use the inside-out patch configuration to allow for the application of this compound to the intracellular side of the channel.
-
Recording Conditions: Record single-channel currents at a depolarized potential (e.g., +50 mV) in the absence and presence of a high concentration of this compound (e.g., 10 µM).
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po) and single-channel conductance before and after this compound application.
Caption: Experimental workflow for determining the selectivity profile of this compound on KCNQ channels.
Conclusion
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ebio1 and Retigabine: Unraveling their Distinct Effects on GABA-A Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational compounds is paramount. This guide provides a detailed comparison of Ebio1 and retigabine, with a specific focus on their interactions with GABA-A receptors, supported by experimental data and methodologies.
While both this compound and retigabine are known to modulate neuronal excitability through their effects on potassium channels, their profiles diverge significantly when considering their impact on the GABAergic system. This comparative analysis reveals that retigabine possesses a dual mechanism of action, influencing both KCNQ potassium channels and specific subtypes of GABA-A receptors. In stark contrast, current evidence strongly indicates that this compound is a highly selective KCNQ2 channel activator with no discernible direct effects on GABA-A receptors.
Distinct Mechanisms of Action
This compound: A Selective KCNQ2 Channel Activator
This compound has been identified as a potent and subtype-selective activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1][2] Its mechanism involves a direct interaction with the channel, leading to a "twist-to-open" conformational change in the S6 helices, which form the channel's gate.[1][2] This action enhances the M-current, a subthreshold potassium current crucial for stabilizing the neuronal membrane potential and suppressing repetitive firing. Notably, studies on the selectivity of this compound have shown negligible effects on a range of other ion channels, including TREK1, BK, hERG, CaV2.1, and NaV1.1, at concentrations effective at KCNQ2.[3] Crucially, there is a conspicuous absence of evidence in the scientific literature to suggest that this compound directly modulates GABA-A receptors.
Retigabine: A Dual Modulator of KCNQ Channels and GABA-A Receptors
Retigabine (also known as ezogabine) is well-established as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels.[4] This action underlies its anticonvulsant properties. However, unlike this compound, retigabine's pharmacological profile is broader. At concentrations within and above its therapeutic range, retigabine has been demonstrated to modulate GABA-A receptors.[4][5] This modulation is subtype-selective, with a preference for extrasynaptic GABA-A receptors containing the δ (delta) subunit.[4][5] This interaction with the GABAergic system is believed to contribute to its overall anticonvulsant efficacy.[5][6]
Comparative Data on Receptor Modulation
The following table summarizes the quantitative data available for the effects of this compound and retigabine on their respective primary targets and on GABA-A receptors.
| Compound | Primary Target | Effect on Primary Target | GABA-A Receptor Effect | Quantitative Data on GABA-A Receptor Modulation |
| This compound | KCNQ2 (Kv7.2) | Potent and subtype-selective activator | No reported direct effect | Not applicable |
| Retigabine | KCNQ2-5 (Kv7.2-7.5) | Positive allosteric modulator | Subtype-selective positive allosteric modulator | - Enhances currents through δ-containing GABA-A receptors (α1β2δ, α4β2δ, α4β3δ, α6β2δ) at 10 μM.[4]- No effect on γ-containing GABA-A receptors (α1β2γ2S, α4β3γ2S, α5β3γ2S, α6β2γ2S) at 10 μM.[4]- Inhibits [3H]TBOB binding with an EC50 of 124 μM in the absence of GABA and 42 μM in the presence of 2.5 μM GABA.[6][7] |
Experimental Protocols
The distinct effects of this compound and retigabine on GABA-A receptors have been elucidated through specific experimental methodologies.
Electrophysiological Recordings for Retigabine's Effect on GABA-A Receptors
Objective: To determine the effect of retigabine on different subtypes of GABA-A receptors.
Methodology:
-
Cell Culture and Transfection: tsA 201 cells are cultured and transiently transfected with cDNAs encoding various combinations of GABA-A receptor subunits (e.g., α1, β2, γ2S, δ).
-
Whole-Cell Patch-Clamp Recordings: Standard whole-cell patch-clamp techniques are employed to record currents from the transfected cells.
-
Drug Application: GABA is applied to the cells to evoke a baseline current. Retigabine is then co-applied with GABA to assess its modulatory effect.
-
Data Analysis: The peak amplitude of the GABA-evoked currents in the presence and absence of retigabine is measured and compared. Concentration-response curves are generated to determine the potency of retigabine's effect.
A detailed protocol can be found in Treven et al., 2015.[4]
Radioligand Binding Assays for Retigabine's Interaction with the GABA-A Receptor Complex
Objective: To investigate the direct interaction of retigabine with the GABA-A receptor complex.
Methodology:
-
Membrane Preparation: Rat brain membranes are prepared as a source of native GABA-A receptors.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor channel, such as [3H]TBOB (t-butylbicycloorthobenzoate).
-
Competition Assay: The ability of retigabine to displace the binding of [3H]TBOB is measured by adding increasing concentrations of retigabine to the incubation mixture. The effect of GABA on retigabine's binding is also assessed.
-
Data Analysis: The concentration of retigabine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
A detailed protocol can be found in Jacobsen et al., 2008.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and retigabine and a typical experimental workflow for assessing GABA-A receptor modulation.
Conclusion
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy between retigabine and GABA in modulating the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Ebio1 and Other Anticonvulsants: A Guide for Researchers
For researchers and scientists in the field of neurology and drug development, this guide provides a comparative analysis of the in vivo efficacy of Ebio1, a novel KCNQ2 potassium channel activator, against established anticonvulsant drugs. Due to the limited availability of direct in vivo comparative studies on this compound, this guide leverages data from the closely related KCNQ2/3 activator SF0034 and the well-characterized KCNQ channel opener retigabine, alongside standard anticonvulsants such as phenytoin, valproate, and levetiracetam.
This document summarizes quantitative efficacy data in key preclinical seizure models, details the experimental methodologies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive resource for evaluating the therapeutic potential of KCNQ2 channel activators.
Data Presentation: Comparative Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) of this compound's counterparts and other anticonvulsants in three standard preclinical seizure models: the Maximal Electroshock (MES) test, the Pentylenetetrazole (PTZ) test, and the 6 Hz test. These models are highly predictive of clinical efficacy for different seizure types.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Mechanism of Action | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| SF0034 | KCNQ2/3 Activator | Mouse | i.p. | 1.5 | [1] |
| Retigabine | KCNQ2-5 Activator | Mouse | i.p. | 8.6 | [1] |
| Phenytoin | Sodium Channel Blocker | Mouse | i.p. | 9.5 | [2] |
| Valproate | Multiple Mechanisms | Mouse | i.p. | 272 | [3] |
| Levetiracetam | SV2A Ligand | Mouse | i.p. | >540 (inactive) | [4] |
Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model
| Compound | Mechanism of Action | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| SF0034 | KCNQ2/3 Activator | Mouse | i.p. | 3.2 | [1] |
| Retigabine | KCNQ2-5 Activator | Mouse | i.p. | 10.4 | [1] |
| Phenytoin | Sodium Channel Blocker | Mouse | i.p. | 35 | [2] |
| Valproate | Multiple Mechanisms | Mouse | i.p. | 158 | [5] |
| Levetiracetam | SV2A Ligand | Mouse | i.p. | >540 (inactive) | [4] |
Table 3: Efficacy in the 6 Hz Seizure Model (44 mA)
| Compound | Mechanism of Action | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Retigabine | KCNQ2-5 Activator | Mouse | i.p. | 13.1 | [6] |
| Phenytoin | Sodium Channel Blocker | Mouse | i.p. | 22.4 | [2] |
| Valproate | Multiple Mechanisms | Mouse | i.p. | 163 | [7] |
| Levetiracetam | SV2A Ligand | Mouse | i.p. | 9.7 | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male CF-1 mice are commonly used.
-
Apparatus: An electroconvulsive shocker delivering a constant current.
-
Procedure:
-
A solution of 0.5% tetracaine hydrochloride is applied to the corneas of the mice for local anesthesia.
-
Corneal electrodes are placed on the eyes.
-
A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[8][9]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Animals: Male Wistar rats or Swiss albino mice are frequently used.
-
Procedure:
-
The test compound or vehicle is administered to the animals at a specific time before PTZ injection.
-
Pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally at a convulsive dose (e.g., 60-85 mg/kg).
-
Animals are observed for a period of 30 minutes for the occurrence of seizures, typically characterized by myoclonic jerks followed by generalized clonic seizures with loss of righting reflex.
-
The latency to the first seizure and the duration of seizures are recorded. The primary endpoint is the absence of a generalized clonic seizure.
-
The ED50, the dose that protects 50% of the animals from generalized clonic seizures, is determined.[10][11]
-
Hz Seizure Model
The 6 Hz test is a model of therapy-resistant partial seizures.
-
Animals: Male CF-1 mice are typically used.
-
Apparatus: An electroconvulsive shocker capable of delivering a low-frequency, long-duration stimulus.
-
Procedure:
-
Topical anesthetic (0.5% tetracaine) is applied to the corneas.
-
A constant current electrical stimulus (e.g., 22, 32, or 44 mA) at a frequency of 6 Hz with a 0.2 ms pulse width is delivered for 3 seconds via corneal electrodes.
-
Following the stimulation, animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and stereotyped, automatic behaviors.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.
-
The ED50, the dose that protects 50% of the animals from these seizure behaviors, is calculated.[12][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental processes.
Caption: Signaling pathways of this compound and comparator anticonvulsants.
Caption: Workflow for in vivo anticonvulsant efficacy testing.
Conclusion
The available preclinical data on KCNQ2/3 channel activators, such as SF0034, suggest a potent and broad-spectrum anticonvulsant profile, with superior efficacy compared to the first-generation KCNQ opener, retigabine, in both the MES and PTZ models. While direct comparative in vivo data for this compound is not yet available, its high potency and selectivity for the KCNQ2 channel in vitro indicate its potential as a promising next-generation anticonvulsant.[14][15]
Compared to standard anticonvulsants, KCNQ2 activators demonstrate a distinct mechanistic profile. Phenytoin's efficacy is primarily in the MES model, reflecting its action on seizure spread, while it is less effective against chemically induced seizures in the PTZ model. Valproate shows broad efficacy across all three models, consistent with its multiple mechanisms of action.[16][17][18][19][20][21][22][23] Levetiracetam exhibits a unique profile, being largely inactive in the MES and PTZ screens but highly effective in the 6 Hz model, suggesting efficacy against therapy-resistant partial seizures.[1][24][25][26][27]
Further in vivo studies are warranted to fully characterize the anticonvulsant profile of this compound and to directly compare its efficacy and therapeutic window against both existing KCNQ modulators and standard antiepileptic drugs. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A small-molecule activation mechanism that directly opens the KCNQ2 channel [pubmed.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Valproate - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 18. Phenytoin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 20. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 23. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 25. youtube.com [youtube.com]
- 26. droracle.ai [droracle.ai]
- 27. Levetiracetam - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Side Effect Profiles of Ebio1 and Older KCNQ Openers
For Researchers, Scientists, and Drug Development Professionals
The development of novel KCNQ potassium channel openers is a promising avenue for the treatment of neurological disorders such as epilepsy. While older-generation compounds have demonstrated clinical efficacy, their utility has been hampered by significant side effect profiles. This guide provides a comparative overview of the preclinical and clinical side effect profiles of the novel, subtype-selective KCNQ2 activator, Ebio1, against established, less selective KCNQ openers, including retigabine, flupirtine, and BMS-204352.
Executive Summary
This compound is a potent and subtype-selective activator of the KCNQ2 potassium channel, operating through a unique "twist-to-open" mechanism.[1] This selectivity for the KCNQ2 subtype is hypothesized to contribute to a more favorable side effect profile compared to older, less selective KCNQ openers. Preclinical in vitro data for this compound suggests a lack of significant off-target activity on a panel of other ion channels, a common source of adverse effects with earlier compounds. In contrast, older KCNQ openers like retigabine and flupirtine have been associated with a range of side effects, including central nervous system (CNS) disturbances, and in the case of flupirtine, severe hepatotoxicity, leading to its withdrawal from the market.[2] BMS-204352, another older KCNQ opener, has shown a relatively benign side effect profile in clinical trials for stroke.
Comparative Side Effect Profile
The following table summarizes the known side effect profiles of this compound and older KCNQ openers based on available preclinical and clinical data.
| Feature | This compound | Retigabine (Ezogabine) | Flupirtine | BMS-204352 |
| Primary Target(s) | KCNQ2[1] | KCNQ2/3, KCNQ4, KCNQ5 | KCNQ Channels | KCNQ Channels, BK Channels |
| Central Nervous System Side Effects | Data not available | Dizziness, somnolence, confusion, fatigue, tremor, speech disorder.[3] | Dizziness, drowsiness, headache. | Reportedly well-tolerated with no significant CNS effects in stroke trials. |
| Cardiovascular Side Effects | Negligible in vitro activity on hERG and other cardiac ion channels.[4] | Potential for QT interval prolongation. | Data not available | Well-tolerated in clinical trials for stroke. |
| Hepatotoxicity | Data not available | Not a primary concern. | Significant risk of liver injury, leading to market withdrawal. [2] | No major organ toxicity reported in clinical trials. |
| Other Notable Side Effects | Data not available | Blue-gray skin discoloration, retinal abnormalities. | Nausea, dry mouth. | Generally well-tolerated. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to assess safety, the following diagrams are provided.
References
- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNQ2 activator this compound | KCNQ2 activator | Probechem Biochemicals [probechem.com]
Validating Ebio1's Binding Site on KCNQ2 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data used to validate the binding site of Ebio1, a potent and subtype-selective activator of the KCNQ2 potassium channel. We will delve into the effects of specific KCNQ2 mutations on this compound's activity and compare its pharmacological profile to other known KCNQ2 activators. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.
Unraveling this compound's Unique Mechanism of Action
This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism, which distinguishes it from other known KCNQ activators.[1][2] This mechanism involves direct interaction with the channel's pore domain, leading to a conformational change that opens the ion gate.[1][2][3] Cryo-electron microscopy and molecular dynamics simulations have been instrumental in elucidating this unique mode of action.[1][3]
Quantitative Comparison of KCNQ2 Activators
The following table summarizes the potency of this compound and other well-characterized KCNQ2 activators.
| Compound | Target | EC50 | Mechanism of Action | Binding Site Location |
| This compound | KCNQ2 | 247.3 nM | Twist-to-open | Pore Domain (S5-S6 linker) |
| Retigabine | KCNQ2/3 | ~1.6 - 1.9 µM[4][5] | Gating modulation | Pore Domain |
| ztz240 | KCNQ2/3 | ~5.62 - 6.1 µM[6][7] | Stabilizes activated state of VSD | Voltage-Sensing Domain (VSD) |
| ICA-069673 | KCNQ2/3 | ~0.52 - 0.69 µM[8][9] | Gating modulation | Voltage-Sensing Domain (VSD) |
Impact of KCNQ2 Mutations on this compound Potency
Site-directed mutagenesis studies have been pivotal in identifying the key amino acid residues that constitute the binding pocket for this compound. Mutations at these sites have been shown to substantially decrease the potency of this compound, confirming their importance in its mechanism of action. While the precise fold-change in EC50 for each mutation is not consistently reported across the literature, the collective evidence strongly indicates their critical role in this compound binding.
| Mutant | Location | Effect on this compound Potency |
| W236A | S5-S6 Linker | Substantially decreased[3] |
| L299A | S6 Helix | Substantially decreased |
| I300A | S6 Helix | Substantially decreased |
| S303A | S6 Helix | Substantially decreased[1] |
| F305A | S6 Helix | Substantially decreased[1] |
Experimental Protocols
Site-Directed Mutagenesis of KCNQ2
This protocol outlines the general steps for introducing point mutations into a KCNQ2-expression plasmid (e.g., pcDNA3.1-KCNQ2).
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction containing the KCNQ2 plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform thermal cycling to denature the plasmid DNA, anneal the primers, and extend them to create mutated plasmids. A typical cycling protocol is an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length. A final extension at 68°C for 7 minutes is recommended.
-
-
Template Digestion: Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Whole-Cell Patch Clamp Electrophysiology of KCNQ2 Channels
This protocol describes the recording of KCNQ2 currents from transiently transfected mammalian cells (e.g., HEK293 or CHO cells).
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transiently transfect the cells with the wild-type or mutant KCNQ2 expression plasmid using a suitable transfection reagent. Co-transfection with a fluorescent protein marker (e.g., GFP) can aid in identifying transfected cells.
-
Record from cells 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP (pH 7.2 with KOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Record KCNQ2 currents using a suitable voltage-clamp protocol. A typical protocol to elicit KCNQ2 currents involves holding the cell at -80 mV and then applying depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Determine the half-maximal activation voltage (V1/2) by fitting the G-V curve with a Boltzmann function.
-
To determine the EC50 of a compound, apply increasing concentrations of the compound to the external solution and measure the potentiation of the KCNQ2 current at a specific voltage. Fit the concentration-response data with a Hill equation.
-
Visualizing the Experimental Workflow and Signaling Pathway
References
- 1. Epilepsy-Associated KCNQ2 Channels Regulate Multiple Intrinsic Properties of Layer 2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of KCNQ2 or KCNQ3 Leads to Multifocal Time-Varying Activity in the Neonatal Forebrain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis of neonatal convulsions associated KCNQ2 gene and its protein expression - Zhou- Translational Pediatrics [tp.amegroups.org]
- 6. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
A Comparative Guide to the Neuronal Effects of Ebio1: Cross-Validation in Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of "Ebio1," a designation that refers to two distinct potassium channel activators, on various neuronal cell types. We will differentiate between the well-established small-conductance calcium-activated potassium (SK) channel activator, 1-ethyl-2-benzimidazolinone (herein referred to as EBIO ), and a more recently identified potent and selective activator of the voltage-gated potassium channel KCNQ2 (herein referred to as This compound (KCNQ2 Activator) ).
This guide will objectively present available experimental data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to facilitate a clear understanding of their differential impacts on neuronal function.
Executive Summary
Potassium channels are crucial regulators of neuronal excitability, and their modulation presents a key strategy for the development of therapeutics for neurological disorders such as epilepsy and chronic pain. This guide examines two compounds, EBIO and the this compound (KCNQ2 Activator), that both enhance potassium channel activity but through distinct mechanisms and with differing effects on various neuronal populations.
-
EBIO , an activator of SK channels, primarily modulates the afterhyperpolarization (AHP) following action potentials, thereby influencing neuronal firing patterns. Its effects can vary between different brain regions and neuronal subtypes.
-
This compound (KCNQ2 Activator) is a potent and selective opener of KCNQ2 channels, which are principal contributors to the M-current, a key regulator of neuronal excitability. Its action is expected to impact both excitatory pyramidal neurons and inhibitory interneurons.
This guide will delve into the nuanced effects of these compounds, providing a framework for their potential therapeutic applications and future research directions.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative effects of EBIO (SK activator) and the anticipated effects of the this compound (KCNQ2 activator) on various neuronal parameters. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Effects of EBIO (SK Channel Activator) on Neuronal Properties
| Neuronal Cell Type | Parameter | Effect of EBIO | Quantitative Data | Reference |
| Hippocampal CA3 Pyramidal Neurons | Medium Afterhyperpolarization Current (mIAHP) | Potentiation | ~450% increase with 1 mM EBIO | [1] |
| Epileptiform Activity (in vitro) | Suppression | Reversible suppression at 200 µM - 1 mM | [1] | |
| Excitatory Synaptic Transmission | Reduction | ~50% decrease with 1 mM EBIO | [1] | |
| Substantia Nigra Dopaminergic Neurons | Burst Firing | Disruption | Dose-dependent ataxia observed in vivo | [2] |
| Cortical vs. Hippocampal Neurons | Synaptic Plasticity | Differential Modulation | Activation of dendritic SK channels limits the induction of synaptic plasticity | [2] |
Table 2: Anticipated Effects of this compound (KCNQ2 Activator) on Neuronal Properties (based on KCNQ2 channel function and data from other KCNQ activators)
| Neuronal Cell Type | Parameter | Anticipated Effect of this compound (KCNQ2 Activator) | Rationale/Supporting Data | Reference |
| Cortical Pyramidal Neurons | Neuronal Excitability | Decrease | KCNQ2 deletion leads to hyperexcitability. KCNQ activators like retigabine reduce excitability. | [3][4] |
| Action Potential Firing | Reduction | KCNQ2/3 channels act as a brake on excessive firing. | [5] | |
| Medium Afterhyperpolarization (mAHP) | Enhancement | KCNQ2 channels contribute to the mAHP. | [6] | |
| GABAergic Interneurons | Neuronal Excitability | Decrease | KCNQ2 channels are expressed in interneurons and their activation is expected to dampen excitability. | [5] |
| Firing Rate | Reduction | Pharmacological activation of KCNQ channels dampens interneuron excitability. | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of EBIO and the this compound (KCNQ2 Activator) are crucial to understanding their differential effects.
EBIO: SK Channel Activation
EBIO enhances the activity of small-conductance calcium-activated potassium (SK) channels. It does not directly open the channel but rather increases its sensitivity to intracellular calcium (Ca²⁺)[2]. This leads to a greater potassium efflux for a given level of intracellular calcium, resulting in a more pronounced afterhyperpolarization (AHP) following action potentials. This enhanced AHP reduces the firing frequency of neurons.
This compound: KCNQ2 Channel Activation
The this compound (KCNQ2 Activator) is a potent and subtype-selective activator of the KCNQ2 potassium channel[[“]][8]. It employs a novel "twist-to-open" mechanism, directly engaging the channel's gate to increase its open probability[9][10]. KCNQ2 channels are primary contributors to the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and prevents repetitive firing. By activating KCNQ2, this compound enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal excitability.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound compounds on neuronal cell types.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effects of this compound on ion channel currents, membrane potential, and firing properties.
Experimental Workflow:
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from hippocampus or cortex) are prepared on coverslips, or acute brain slices are obtained.
-
Recording Setup: A glass micropipette filled with an internal solution is approached to the soma of a visually identified neuron (e.g., a pyramidal neuron or an interneuron) under a microscope.
-
Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Baseline Recording: In current-clamp mode, the neuron's resting membrane potential, spontaneous firing rate, and afterhyperpolarization (AHP) following evoked action potentials are recorded. In voltage-clamp mode, specific ion currents can be isolated and measured.
-
Drug Application: The this compound compound (EBIO or this compound KCNQ2 activator) is added to the extracellular solution perfusing the cells.
-
Post-Drug Recording: Changes in the recorded electrical properties are monitored and quantified.
-
Data Analysis: Statistical analysis is performed to compare the neuronal parameters before and after drug application.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration, which is an indicator of neuronal activity. It is particularly useful for assessing the effects of compounds that modulate calcium-dependent processes, such as SK channel activation.
Experimental Workflow:
References
- 1. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KCNQ2 channels regulate the population activity of neonatal GABAergic neurons ex vivo [frontiersin.org]
- 6. Epilepsy-Associated KCNQ2 Channels Regulate Multiple Intrinsic Properties of Layer 2/3 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8ijk - human KCNQ2-CaM-Ebio1 complex in the presence of PIP2 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Ebio1 Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ebio1, a selective voltage-gated potassium channel KCNQ2 activator. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Core Principles of this compound Disposal
While a specific Safety Data Sheet (SDS) detailing the unique disposal requirements for this compound is not publicly available, general principles for the disposal of laboratory chemicals should be strictly followed. This compound, with the chemical name N-(1,2-Dihydro-5-acenaphthylenyl)-4-fluorobenzamide, should be handled as a potentially hazardous substance. A related compound, 4-Fluorobenzamide, is known to cause skin and eye irritation and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound and its waste.
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations[2]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary for this compound Handling
For safe and accurate handling of this compound in the laboratory, refer to the following quantitative data:
| Property | Value | Source |
| Molecular Weight | 291.33 g/mol | Tocris Bioscience |
| Formula | C₁₉H₁₄FNO | Tocris Bioscience |
| Solubility in DMSO | 100 mM | R&D Systems |
| Solubility in Ethanol | 20 mM | R&D Systems |
| Storage Temperature | -20°C | Tocris Bioscience, R&D Systems |
Disposal "Do's and Don'ts"
| Do | Do Not |
| ✅ Segregate this compound waste from other laboratory waste. | ❌ Mix this compound waste with other chemical or biological waste[2]. |
| ✅ Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed containers. | ❌ Dispose of this compound down the drain or in the regular trash. |
| ✅ Consult your institution's EHS for approved disposal procedures. | ❌ Attempt to neutralize or treat this compound waste without a validated protocol. |
| ✅ Wear appropriate PPE when handling this compound waste. | ❌ Leave this compound waste containers open or in unsecured areas. |
Experimental Protocol: Decontamination of Labware
In the absence of a specific protocol for this compound, a general procedure for decontaminating laboratory glassware and equipment that has come into contact with similar research compounds should be followed. This typically involves:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent in which this compound is soluble, such as DMSO or ethanol. Collect this rinse as chemical waste.
-
Washing: Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to air dry or use a drying oven.
All collected chemical waste from this process must be disposed of according to institutional guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Figure 1: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always prioritize safety and consult with your institution's safety officers for guidance tailored to your specific facilities and protocols.
References
Personal protective equipment for handling Ebio1
Essential Safety and Handling Guide for Ebio1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safe handling of this potent chemical compound in a laboratory setting.
This compound is a potent and selective activator of the KCNQ2 voltage-gated potassium channel.[1][2][3][4][5] Its chemical name is N-(1,2-Dihydroacenaphthylen-5-yl)-4-fluorobenzamide.[1] As a neuroactive compound with high potency, stringent adherence to safety protocols is mandatory to prevent accidental exposure and ensure a safe laboratory environment.[6][7][8]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 339287-36-4 | [1][2] |
| Molecular Formula | C₁₉H₁₄FNO | [5][9] |
| Molecular Weight | 291.33 g/mol | [5][9] |
| Purity | ≥98% (HPLC) | [9] |
| EC₅₀ | 247 nM (for KCNQ2) | [9] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 20 mM in ethanol | [9] |
| Storage | Store at -20°C | [9] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is essential to determine the appropriate PPE for any task involving this compound.[10] The minimum required PPE for handling this compound in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10]
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect against splashes of hazardous liquids.[3] A face shield must be worn over safety goggles when there is a significant risk of splashes, such as when handling larger volumes or during highly exothermic reactions.[4] All eye protection must meet ANSI Z87.1 standards.[4] |
| Hand Protection | Chemically Resistant Gloves | Disposable nitrile gloves are standard for incidental contact.[4] For handling potent compounds or when prolonged contact is possible, double-gloving or using a more robust glove like a flexible laminate (e.g., Silver Shield) under an outer nitrile glove is recommended. Gloves must be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required in research laboratories to protect against chemical splashes and fire hazards. The lab coat should have a closed front and extend below the knee for adequate coverage.[3] |
| Respiratory Protection | Respirator (as needed) | While engineering controls like fume hoods are the primary defense, a respirator may be required if there is a risk of inhaling dust or aerosols, especially when handling the solid form of this compound outside of a containment system.[4] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound, from receiving and storage to use and disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the primary and secondary containers are intact.
-
Store this compound in a designated, locked, and well-ventilated area at the recommended temperature of -20°C.[9]
-
Ensure the storage location is clearly labeled as containing a potent neuroactive compound.
2. Preparation for Use:
-
Before handling, review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).
-
Work should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[11]
-
Assemble all necessary materials, including PPE, weighing paper, spatulas, solvent, and waste containers, inside the fume hood before starting.
-
Ensure an eyewash station and safety shower are readily accessible.[12]
3. Weighing and Solution Preparation (Solid this compound):
-
Don all required PPE as specified in the table above.
-
When handling the powdered form, take extreme care to avoid generating dust.[13]
-
Use a dedicated, calibrated balance inside the fume hood or a ventilated balance enclosure.
-
Carefully weigh the desired amount of this compound onto weighing paper.
-
Add the solid to the appropriate solvent (e.g., DMSO) in a suitable container.
-
Rinse the weighing paper and any tools used with the solvent to ensure a complete transfer of the compound.
-
Cap the solution container securely.
4. Handling this compound Solutions:
-
All manipulations of this compound solutions must be performed within a fume hood.
-
Use calibrated pipettes with disposable tips for transferring solutions.
-
Avoid splashes and aerosol generation.
5. Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and absorbent materials from spills. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[14]
-
Empty Containers: "Empty" containers that held solid this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official EHS program or a licensed hazardous waste disposal company.[14][15]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of the potent compound this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. agnopharma.com [agnopharma.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. escopharma.com [escopharma.com]
- 12. fishersci.com [fishersci.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
